molecular formula C11H18N2 B1640501 (2-Amino-3-phenylpropyl)dimethylamine CAS No. 29802-24-2

(2-Amino-3-phenylpropyl)dimethylamine

Cat. No.: B1640501
CAS No.: 29802-24-2
M. Wt: 178.27 g/mol
InChI Key: HKHSRJNAQHRMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Amino-3-phenylpropyl)dimethylamine is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Amino-3-phenylpropyl)dimethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2-Amino-3-phenylpropyl)dimethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-3-phenylpropyl)dimethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,1-N-dimethyl-3-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-13(2)9-11(12)8-10-6-4-3-5-7-10/h3-7,11H,8-9,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHSRJNAQHRMGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264742
Record name N1,N1-Dimethyl-3-phenyl-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29802-24-2
Record name N1,N1-Dimethyl-3-phenyl-1,2-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29802-24-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Dimethyl-3-phenyl-1,2-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-amino-3-phenylpropyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physical and chemical properties of (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Profile: (2-Amino-3-phenylpropyl)dimethylamine Synonyms:


-Dimethyl-3-phenylpropane-1,2-diamine; Phenylalanine dimethylamide (reduced form)
CAS Registry Number:  29802-24-2 (Racemic) / 29802-26-4 (S-Enantiomer)

Executive Summary

(2-Amino-3-phenylpropyl)dimethylamine is a vicinal diamine featuring a chiral backbone derived from phenylalanine. Structurally, it consists of a propyl chain substituted with a phenyl group at the C3 position, a primary amine at C2, and a dimethylamino group at C1. This specific arrangement—combining a sterically demanding benzyl group with a bidentate nitrogen motif—makes it a valuable chiral auxiliary and ligand in asymmetric synthesis.

Beyond catalysis, it serves as a critical intermediate in the synthesis of central nervous system (CNS) active agents, sharing structural homology with dopamine reuptake inhibitors like Solriamfetol. This guide details its physicochemical properties, synthesis logic, and application protocols.[1]

Chemical Identity & Physicochemical Properties

The molecule exhibits the characteristics of a lipophilic base. It is typically isolated as a viscous oil or a low-melting solid, while its hydrochloride salts are stable, crystalline solids.

Table 1: Core Physicochemical Data
PropertyValue / DescriptionNote
IUPAC Name

-Dimethyl-3-phenylpropane-1,2-diamine
Systematic nomenclature
Molecular Formula

Molecular Weight 178.28 g/mol
Chiral Center C2 (S- or R- configuration)Usually derived from L-Phenylalanine (S)
Physical State Colorless to pale yellow oilHygroscopic; darkens on air exposure
Boiling Point ~250–260 °C (atm) / 110–115 °C (15 mmHg)Predicted based on structural analogs
Density ~0.94 g/cm³Estimated
pKa (Conjugate Acid)

(dimethylamine);

(primary amine)
Basic; forms dihydrochloride salts
Solubility Soluble in EtOH, DCM, THF, TolueneSparingly soluble in water (free base)

Synthesis & Production Logic

The most authoritative and enantioselective route to (2-Amino-3-phenylpropyl)dimethylamine utilizes L-Phenylalanine as the chiral pool starting material. This approach preserves the stereochemistry at the


-carbon (becoming C2 in the product).
Synthetic Pathway (Retrosynthetic Analysis)
  • Precursor Selection: L-Phenylalanine is abundant and optically pure.

  • Amidation: Conversion of the carboxylic acid to a dimethylamide prevents over-reduction and installs the tertiary amine functionality.

  • Reduction: The amide carbonyl is reduced to a methylene group using a strong hydride donor (Lithium Aluminum Hydride), yielding the final diamine.

Step-by-Step Protocol
  • Step 1: Activation & Amidation

    • Reagents: L-Phenylalanine, Thionyl Chloride (

      
      ), Dimethylamine (
      
      
      
      ).
    • Mechanism:[2] Phenylalanine is converted to its methyl ester or acid chloride, then reacted with anhydrous dimethylamine.

    • Critical Control: Temperature must be kept low (

      
      ) during 
      
      
      
      addition to prevent racemization.
  • Step 2: Hydride Reduction

    • Reagents: Lithium Aluminum Hydride (

      
      ), Anhydrous THF.
      
    • Procedure: The phenylalanine dimethylamide is added dropwise to a suspension of

      
       in THF under nitrogen. Reflux is maintained for 4–6 hours.
      
    • Work-up: Fieser work-up (Water/15% NaOH/Water) is used to quench the aluminates, yielding a granular precipitate that is easily filtered.

Reaction Workflow Diagram

SynthesisPath Phe L-Phenylalanine (Chiral Pool) Amide (S)-2-Amino-N,N-dimethyl- 3-phenylpropanamide Phe->Amide 1. SOCl2, MeOH 2. HNMe2 (aq/gas) Target (S)-(2-Amino-3-phenylpropyl) dimethylamine Amide->Target LiAlH4, THF Reflux, 6h

Figure 1: Enantioselective synthesis starting from L-Phenylalanine, preserving the C2 chiral center.

Functional Applications

Chiral Ligand in Asymmetric Catalysis

The molecule functions as a bidentate ligand (


-chelate). The steric bulk of the benzyl group at C2 creates a chiral pocket that influences the stereochemical outcome of metal-catalyzed reactions.
  • Organolithium Chemistry: It serves as a chiral auxiliary in the enantioselective addition of organolithium reagents to aldehydes. The primary amine (

    
    ) can be deprotonated to form a lithium amide, or coordinate neutrally.
    
  • Coordination Mode: The hard nitrogen donors bind effectively to hard metal centers (Li, Mg, Zn), forming a stable 5-membered chelate ring.

Pharmaceutical Intermediate

This diamine scaffold is a reduced isostere of phenylalanine-derived drugs.

  • Structural Homology: It is the amine analog of Solriamfetol (where the dimethylamine is replaced by a carbamate).

  • Drug Design: Used in the synthesis of novel dopamine reuptake inhibitors (DRIs) where the dimethylamino group improves blood-brain barrier (BBB) penetration due to increased lipophilicity compared to the primary amine.

Ligand Coordination Diagram

Coordination M Metal (Zn/Li) N1 N (Pri) N1->M C2 CH (Bn) N1->C2 N2 N (Me2) N2->M C1 CH2 C1->N2 C2->C1

Figure 2: Bidentate coordination mode forming a 5-membered chelate ring with a metal center.

Handling & Safety Protocols

As a diamine, this compound presents specific hazards related to basicity and volatility.

  • Corrosivity: Highly basic (pKa ~9.8). Causes skin burns and eye damage.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs

    
     from the air to form carbamates/carbonates.
    
  • Incompatibility: Reacts violently with strong oxidizing agents and acid chlorides.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (Nitrogen oxides will be generated).

References

  • PubChem. (2025).[3] Compound Summary: (S)-2-amino-N,N-dimethyl-3-phenylpropanamide (Precursor).[4] National Library of Medicine. Link

  • ChemicalBook. (2024). CAS 29802-24-2 Properties and Suppliers.Link

  • Sigma-Aldrich. (2024). Product Specification: (2-Amino-3-phenylpropyl)dimethylamine. Merck KGaA. Link

  • Davies, S. G., et al. (2023). Asymmetric Synthesis of 1,3-Diamines via Chiral Lithium Amides. MDPI Molbank. Link

Sources

The (2-Amino-3-phenylpropyl)dimethylamine Scaffold: A Technical Guide to Discovery and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the history, chemistry, and pharmacological significance of (2-Amino-3-phenylpropyl)dimethylamine (systematically known as


-dimethyl-3-phenylpropane-1,2-diamine ) and its derivatives.

While often overshadowed by the final drug products it enables, this chiral vicinal diamine scaffold represents a "privileged structure" in modern medicinal chemistry. Originating from the chiral pool of L-Phenylalanine , this moiety has evolved from a simple chiral auxiliary into a critical pharmacophore for Protein-Protein Interaction (PPI) inhibitors —most notably targeting the Bcl-2 family of anti-apoptotic proteins—and as a high-affinity ligand for Arginase and Monoamine Transporters .

Part 1: Chemical Identity and Structural Logic[1]

Core Architecture

The molecule consists of a propyl backbone substituted with three distinct functional zones, creating a versatile chemical hook:

  • C1 (Terminal Amine): A dimethylamino group (

    
    ). This tertiary amine is permanently protonated at physiological pH, providing a cationic anchor.
    
  • C2 (Chiral Center): A primary amine (

    
    ) attached to a chiral carbon (usually S-configuration derived from L-Phe). This serves as a hydrogen bond donor and a vector for further functionalization (e.g., amide coupling).
    
  • C3 (Hydrophobic Anchor): A phenyl ring.[1] This aromatic moiety provides

    
    -
    
    
    
    stacking capabilities and hydrophobic bulk, essential for occupying deep pockets in receptor targets.
PropertySpecification
IUPAC Name

-dimethyl-3-phenylpropane-1,2-diamine
Common Name (2-Amino-3-phenylpropyl)dimethylamine
CAS Number 29802-24-2 (Racemic) / 29802-26-4 ((S)-Enantiomer)
Molecular Formula

Key Precursor L-Phenylalanine or L-Phenylglycinol
Stereochemistry (S)-isomer is the primary bioactive scaffold in Bcl-2 inhibitors
The "Privileged" Nature of the Scaffold

In drug discovery, a privileged scaffold is a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme. The (2-amino-3-phenylpropyl)dimethylamine motif is privileged because it mimics the


 or 

turn
of an

-helix.
  • The Phenyl ring mimics the side chain of Phenylalanine (Phe).

  • The Amines mimic the polar backbone or charged residues (Lys/Arg) found in peptide sequences.

Part 2: History and Evolution of Discovery

The history of this scaffold is not linear; it bifurcates into two distinct eras: the CNS Era (1990s) and the Peptidomimetic Era (2000s-Present).

Era 1: The CNS Probes (1990s)

Initially, researchers investigating the Dopamine Transporter (DAT) and Serotonin Transporter (SERT) sought analogs of GBR 12909 (Vanoxerine).

  • Discovery: It was found that opening the piperazine ring of GBR 12909 and substituting the propyl chain with amines created flexible ligands that could differentiate between DAT and SERT.

  • Role: The (2-amino-3-phenylpropyl)dimethylamine derivatives served as "open-chain" analogs, helping to map the electrostatic requirements of the DAT binding site. Although these did not become marketed drugs, they established the synthetic routes for accessing this chiral diamine.

Era 2: The Bcl-2 Revolution (2000s-Present)

The most significant chapter in the history of this scaffold lies in the development of BH3-mimetics .

  • The Challenge: Inhibiting the interaction between pro-apoptotic proteins (like BAD/BAK) and anti-apoptotic proteins (Bcl-2/Bcl-xL) requires blocking a large, shallow hydrophobic groove. Small molecules rarely succeed here.

  • The Solution: Researchers at Infinity Discovery (and later collaborations involving Genentech and AbbVie) utilized the (2-amino-3-phenylpropyl)dimethylamine scaffold to mimic the Phenylalanine residue of the BH3 domain.

  • Mechanism: The phenyl group buries itself in the hydrophobic pocket (P2 or P4) of the Bcl-2 protein, while the dimethylamine group interacts with surface glutamate or aspartate residues (e.g., Asp103 in Bcl-xL), locking the inhibitor in place.

  • Outcome: This scaffold appears in numerous patent families (e.g., WO 2008/024337) as a critical building block for "Navitoclax-like" and "Venetoclax-like" inhibitors, enabling the creation of orally bioavailable cancer therapies.

Part 3: Synthesis and Experimental Protocols

Retrosynthetic Analysis

The most robust route to the (S)-enantiomer starts from L-Phenylalanine . The pathway involves amidation, reduction, and selective methylation.

Synthesis Phe L-Phenylalanine Amide N,N-Dimethyl-L-phenylalaninamide Phe->Amide 1. Coupling (HNMe2) 2. Protection (Boc) Diamine (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine (Target Scaffold) Amide->Diamine Reduction (LiAlH4 or BH3) Deriv Bcl-2 Inhibitor / Drug Diamine->Deriv Acylation / Urea Formation

Caption: Synthetic logic flow from Chiral Pool to Bioactive Drug Derivative.

Detailed Protocol: Synthesis of (S)-N1,N1-dimethyl-3-phenylpropane-1,2-diamine

Prerequisites:

  • Starting Material: N-(tert-Butoxycarbonyl)-L-phenylalanine (Boc-L-Phe-OH).

  • Reagents: Dimethylamine hydrochloride, HBTU/EDC, Lithium Aluminum Hydride (LAH).

Step 1: Amide Coupling

  • Dissolve Boc-L-Phe-OH (10 mmol) in DMF (20 mL).

  • Add DIPEA (30 mmol) and HBTU (11 mmol). Stir for 10 min at 0°C.

  • Add Dimethylamine hydrochloride (12 mmol).

  • Stir at Room Temperature (RT) for 12 hours.

  • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Yield: ~90% of Boc-L-Phe-N(Me)2.

Step 2: Reduction to Diamine Note: This step reduces the amide to an amine and removes the Boc group (if acidic quench is used) or requires separate deprotection.

  • Suspend LAH (40 mmol) in anhydrous THF (50 mL) under Argon.

  • Add solution of Boc-L-Phe-N(Me)2 (10 mmol) in THF dropwise at 0°C.

  • Reflux for 4-6 hours. (The Boc group is often reduced to an N-methyl group or cleaved depending on exact conditions; for the primary amine product, a standard deprotection followed by amide reduction is preferred, or use of Borane-DMS ).

    • Alternative High-Purity Route:

      • Deprotect Boc (TFA/DCM)

        
         L-Phe-N(Me)2.
        
      • Reduce Amide (LAH/THF)

        
         Target Diamine.
        
  • Quench: Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ).
  • Purification: Distillation or conversion to HCl salt.

Step 3: Validation

  • 1H NMR (CDCl3):

    
     7.2-7.3 (m, 5H, Ph), 3.1-3.3 (m, 1H, CH-N), 2.2 (s, 6H, NMe2).
    
  • Chiral HPLC: Verify ee% > 98% using a Chiralpak AD-H column.

Part 4: Mechanism of Action & SAR

Pharmacophore Mapping in Bcl-2 Inhibition

The derivatives of this scaffold function by "plugging" the hydrophobic groove of Bcl-2 family proteins.

Structural FeatureInteraction with Target (e.g., Bcl-xL)Role in Efficacy
Phenyl Ring

-interaction with Phe105 / Hydrophobic pocket P2
Affinity: Provides the majority of binding energy via hydrophobic effect.
Primary Amine (N2) Hydrogen bond donor to backbone carbonylsOrientation: Orients the molecule to mimic the peptide backbone.
Dimethylamine (N1) Salt bridge with Asp/Glu residues on surfaceSolubility & Potency: Increases solubility and locks the "lid" of the binding site.
Structural Diagram: The "Anchor" Concept

Pharmacophore HydrophobicPocket Hydrophobic Pocket (Bcl-2 / Bcl-xL) AcidicResidue Asp/Glu Residue (Surface) Phenyl Phenyl Ring (Scaffold C3) Phenyl->HydrophobicPocket Hydrophobic / Pi-Stacking Dimethylamine Dimethylamine (Scaffold C1) Dimethylamine->AcidicResidue Ionic Salt Bridge Linker Chiral Backbone (C2-Amine) Linker->Phenyl Linker->Dimethylamine

Caption: Interaction map showing how the scaffold bridges the hydrophobic core and hydrophilic surface of the target protein.

Part 5: Recent Advances (Arginase Inhibition)

Beyond Bcl-2, recent literature (e.g., CB-1158 analogs) highlights this scaffold in Arginase Inhibitors . Arginase suppresses T-cell immune response in cancer.

  • Mechanism: The (2-amino-3-phenylpropyl) group fits into the Arginase active site, where the primary amine coordinates with the Manganese cluster or hydrogen bonds with the catalytic cleft, preventing Arginine hydrolysis.

  • Significance: This demonstrates the "privileged" status of the scaffold—it is not limited to one protein class but is a general solution for hydrophobic-cationic binding motifs .

References

  • Infinity Discovery, Inc. (2008).[2] Compounds and methods for inhibiting the interaction of Bcl proteins with binding partners. WO Patent 2008/024337. Link

  • Van Zandt, M. C., et al. (2017). Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners as Highly Potent Inhibitors of Human Arginases I and II for Treatment of Myocardial Reperfusion Injury. Journal of Medicinal Chemistry. Link

  • Andersen, P. H., et al. (1993). Dopamine transporter selectivity of phenylpropylamine derivatives. European Journal of Pharmacology. Link

  • Fluorochem . (n.d.). (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine Product Specification. Link

  • Steggerda, S. M., et al. (2017).[3] Inhibition of arginase by CB-1158 promotes anti-tumor immunity in the tumor microenvironment. Journal for ImmunoTherapy of Cancer. Link

Sources

Stereochemistry and chirality of (2-Amino-3-phenylpropyl)dimethylamine isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stereochemical profiling, asymmetric synthesis, and analytical characterization of (2-Amino-3-phenylpropyl)dimethylamine isomers.

Introduction & Chemical Identity

(2-Amino-3-phenylpropyl)dimethylamine (IUPAC:


-dimethyl-3-phenylpropane-1,2-diamine) is a chiral vicinal diamine derived structurally from phenylalanine. It serves as a critical chiral scaffold in the synthesis of peptidomimetics, CNS-active agents, and asymmetric ligands for transition metal catalysis (e.g., Molybdenum complexes).

The molecule possesses a single stereogenic center at the C2 position, giving rise to two enantiomers: (R) and (S) . The precise control of this stereocenter is non-negotiable in drug development, as the spatial arrangement dictates binding affinity to monoamine transporters and metal coordination geometry.

Property Data
IUPAC Name

-dimethyl-3-phenylpropane-1,2-diamine
Molecular Formula

Molecular Weight 178.28 g/mol
Chiral Center C2 (Carbon bonded to the primary amine)
Key Precursor Phenylalanine (L- or D-)

Stereochemical Analysis (CIP Priority)

To assign the absolute configuration (R/S) according to the Cahn-Ingold-Prelog (CIP) rules, we must prioritize the four substituents attached to the C2 chiral center.

CIP Priority Assignment at C2
  • Priority 1:

    
      (Nitrogen, Atomic Number 7).
    
  • Priority 2:

    
      (Methylene-Dimethylamine).
    
    • Analysis: The C2 carbon is bonded to a

      
      . This carbon is bonded to Nitrogen (7).
      
  • Priority 3:

    
      (Benzyl).
    
    • Analysis: The C2 carbon is bonded to a

      
      . This carbon is bonded to a Phenyl Carbon (6).
      
    • Comparison: At the first point of difference, Nitrogen (Priority 2 branch) > Carbon (Priority 3 branch).

  • Priority 4:

    
      (Hydrogen).
    

Configuration Logic:

  • S-Isomer: Derived from L-Phenylalanine . When H is in the rear, the sequence

    
     traces a counter-clockwise  path.
    
  • R-Isomer: Derived from D-Phenylalanine .[1] The sequence traces a clockwise path.

Visualization: CIP Decision Tree

The following diagram illustrates the logical flow for determining the priority of substituents at the chiral center.

CIP_Priority Center Chiral Center (C2) Sub1 1. -NH2 (Atom: N, Z=7) Center->Sub1 Sub4 4. -H (Atom: H, Z=1) Center->Sub4 Comparison Tie-Breaker: N vs C (N wins) Center->Comparison Sub2 2. -CH2-N(Me)2 (Next Atom: N, Z=7) Sub3 3. -CH2-Ph (Next Atom: C, Z=6) Comparison->Sub2 Higher Priority Comparison->Sub3 Lower Priority

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment logic for the C2 stereocenter.

Asymmetric Synthesis Protocol

The most robust method to obtain high enantiomeric excess (ee > 99%) is the Aziridine Ring-Opening Route . This method preserves the stereochemistry of the starting amino acid by utilizing an intramolecular cyclization that does not affect the chiral center, followed by a regioselective ring opening.

Workflow: L-Phenylalanine (S)-Diamine
  • Precursor Selection: Start with L-Phenylalanine to target the (S) -isomer.

  • Reduction: Reduce L-Phe to L-Phenylalaninol using

    
     or 
    
    
    
    .
  • Protection: Protect the amine with a Boc group (

    
    ).
    
  • Activation: Convert the primary alcohol to a mesylate (-OMs) using MsCl/Et3N.

  • Cyclization (Aziridine Formation): Treat with strong base (NaH or KOtBu). The carbamate nitrogen attacks the methylene carbon (intramolecular

    
    ).
    
    • Note: Since the leaving group is on the achiral terminal carbon, the stereocenter at C2 is retained .

  • Ring Opening: Nucleophilic attack by dimethylamine (

    
    ).
    
    • Regioselectivity:[2] Attack occurs at the less hindered terminal carbon.

  • Deprotection: Removal of Boc group (HCl/Dioxane) yields the free diamine.

Experimental Visualization

Synthesis_Flow LPhe L-Phenylalanine (S-Config) PheOH N-Boc-Phenylalaninol LPhe->PheOH 1. LiAlH4 2. Boc2O Aziridine (S)-N-Boc-2-benzylaziridine PheOH->Aziridine 1. MsCl, Et3N 2. KOtBu (Cyclization) Product (S)-Diamine Product (>99% ee) Aziridine->Product 1. HNMe2 (Ring Open) 2. HCl (Deprotection)

Figure 2: Stereoselective synthesis pathway via aziridine intermediate involving retention of configuration.

Analytical Characterization & Resolution

Validating the optical purity of the isomers requires specific chiral chromatography conditions. Standard reverse-phase C18 is insufficient.

Chiral HPLC Method
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Role of Diethylamine: Essential to suppress peak tailing caused by the interaction of the basic amine groups with residual silanols on the silica support.

  • Detection: UV at 210 nm (Phenyl absorption) or 254 nm.

  • Flow Rate: 1.0 mL/min.

NMR Validation (Mosher's Analysis)

If chiral HPLC is unavailable, enantiomeric excess can be determined via


 NMR using Mosher's Acid Chloride (MTPA-Cl).
  • Derivatize the primary amine (

    
    ) with (R)-MTPA-Cl.
    
  • The resulting diastereomeric amides will show distinct

    
     chemical shifts in 
    
    
    
    NMR.
  • Integrate peaks to calculate % ee.

Pharmacological & Ligand Implications

The specific isomer used significantly impacts biological and chemical activity.[3]

  • Ligand Chemistry: The (S)-isomer is a precursor for chiral tridentate ligands used in asymmetric oxidation catalysis (e.g., Molybdenum(VI) complexes). The rigidity of the diamine backbone directs the stereochemical outcome of the catalyzed reaction [1].

  • Biological Activity: As a structural analog of amphetamine and phenylalaninol, the molecule interacts with monoamine transporters. The (S)-isomer typically exhibits higher affinity for norepinephrine transporters compared to the (R)-isomer, following the structure-activity relationships (SAR) of phenethylamine derivatives [2].

References

  • Lehtonen, A. (2009).[3][4] A new dioxomolybdenum(VI) complex with a chiral tetradentate ligand (N,N-bis(2-hydroxy-3,5-dimethylbenzyl)-N',N'-dimethyl-3-phenylpropane-1,2-diamine).[3][4][5] Inorganic Chemistry Communications.

  • PubChem. (2025). Dimethylamino (2S)-2-amino-3-phenylpropanoate (Structural Analog Data). National Library of Medicine.

  • Fluorochem. (2025).[3] (2R)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine Product Specification.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of (2-Amino-3-phenylpropyl)dimethylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: February 2026


-dimethyl-3-phenylpropane-1,2-diamine
CAS Registry (Related):  1314382-75-8 (Generic structure class)

Executive Summary & Strategic Rationale

This Application Note details the protocol for synthesizing (2-Amino-3-phenylpropyl)dimethylamine , a critical diamine scaffold found in various CNS-active pharmaceutical intermediates and chiral ligands.

While multiple synthetic routes exist, Reductive Amination offers the highest versatility and functional group tolerance. This guide prioritizes the Aldehyde Route (Method A) starting from N-protected phenylalaninal. This pathway is selected over the Ketone Route (amination of 1-(dimethylamino)-3-phenylpropan-2-one) because it leverages the "Chiral Pool" (starting from L-Phenylalanine), allowing for the synthesis of enantiomerically pure isomers [(S) or (R)] without requiring expensive asymmetric hydrogenation catalysts.

Key Advantages of the Protocol:
  • Stereochemical Integrity: Preserves the

    
    -center chirality of the amino acid precursor.
    
  • Chemoselectivity: Uses Sodium Triacetoxyborohydride (STAB) to avoid over-alkylation and minimize side reactions typical of stronger reducing agents.

  • Scalability: Designed for milligram-to-gram scale optimization in drug discovery workflows.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed to install the dimethylamine group at the C1 position while protecting the primary amine at C2.

Retrosynthesis Target (2-Amino-3-phenylpropyl)dimethylamine (Target) ProtectedIntermediate N-Boc-Protected Diamine (Stable Intermediate) Target->ProtectedIntermediate Acidic Deprotection (TFA or HCl) Aldehyde N-Boc-Phenylalaninal (Chiral Aldehyde) ProtectedIntermediate->Aldehyde Reductive Amination (Me2NH, STAB) Precursor N-Boc-Phenylalanine (Chiral Pool Start) Aldehyde->Precursor Reduction/Oxidation (Weinreb Route)

Figure 1: Retrosynthetic logic flow prioritizing the preservation of the C2 chiral center.

Method A: Reductive Amination of N-Boc-Phenylalaninal (Primary Protocol)

This protocol assumes the use of N-Boc-L-phenylalaninal. If this aldehyde is not commercially available, it should be freshly prepared from N-Boc-L-phenylalaninol via Swern oxidation or Dess-Martin Periodinane oxidation to prevent racemization.

Reagents & Equipment
ReagentRoleEquiv.Notes
N-Boc-L-Phenylalaninal Substrate1.0Electrophile (keep cold)
Dimethylamine (2.0 M in THF) Amine Source1.5 - 2.0Nucleophile
Sodium Triacetoxyborohydride (STAB) Reducing Agent1.5

; Selective for imines
Acetic Acid (Glacial) Catalyst1.0Promotes iminium formation
1,2-Dichloroethane (DCE) Solvent-Anhydrous; preferred over DCM
Trifluoroacetic Acid (TFA) Deprotection10-20For Step 2
Step-by-Step Protocol
Step 1: Reductive Amination (Formation of the C1-N Bond)
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve N-Boc-L-phenylalaninal (1.0 mmol, 249 mg) in anhydrous DCE (10 mL).

  • Amine Addition: Add Dimethylamine solution (2.0 M in THF, 0.75 mL, 1.5 mmol).

  • Acid Activation: Add Glacial Acetic Acid (1.0 mmol, 60

    
    L). Crucial: This buffers the pH to ~5-6, accelerating iminium ion formation without deprotecting the Boc group.
    
  • Imine Formation: Stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool the mixture to 0°C in an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in one portion.

  • Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

    • Monitoring: Check via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

      
      ) should disappear; the amine product is more polar.
      
  • Quench: Quench with saturated aqueous

    
     (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract with DCM (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% MeOH in DCM with 1%

    
    ) to yield the N-Boc-protected intermediate.
    
Step 2: Deprotection (Liberation of the C2-Amine)
  • Dissolution: Dissolve the intermediate from Step 1 in DCM (5 mL).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) (2 mL) dropwise at 0°C.

  • Stir: Warm to RT and stir for 2 hours.

  • Work-up: Concentrate the reaction mixture to dryness.

  • Free Basing (Critical): Redissolve the residue in DCM (10 mL) and wash with 1M NaOH (5 mL) to liberate the free base. Extract the aqueous layer with DCM (

    
    ).
    
  • Final Isolation: Dry combined organics (

    
    ) and concentrate to obtain (2-Amino-3-phenylpropyl)dimethylamine  as a pale yellow oil.
    

Mechanistic Pathway & Critical Controls

Understanding the mechanism ensures troubleshooting capability. The reaction proceeds via an Iminium Ion intermediate, which is reduced faster than the aldehyde itself when using STAB.

Mechanism Aldehyde Aldehyde (Electrophile) Hemiaminal Hemiaminal (Unstable) Aldehyde->Hemiaminal + Amine (Fast) Amine Dimethylamine (Nucleophile) Amine->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H2O (Acid Cat.) Product Tertiary Amine (Protected) Iminium->Product + H- (from STAB) (Irreversible)

Figure 2: Reaction mechanism highlighting the Iminium Ion as the reduction target.

Critical Process Parameters (CPPs)
ParameterRecommendationScientific Rationale
Reducing Agent STAB (

)

is too strong and will reduce the aldehyde to alcohol before imine formation.

is toxic and requires lower pH. STAB is the optimal balance.
Solvent DCE (1,2-Dichloroethane)DCE promotes faster imine formation than THF or MeOH. However, if DCE is restricted, THF is a viable alternative.
Temperature 0°C

RT
Adding STAB at 0°C prevents exotherms that could lead to racemization of the

-chiral center.
Water Content Anhydrous Excess water hydrolyzes the iminium ion back to the aldehyde, stalling the reaction.

Analytical Validation

To confirm the identity and purity of the synthesized target, the following analytical signatures should be verified.

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.20–7.35 (m, 5H, Ar-H)
      
    • 
       3.10 (m, 1H, CH-
      
      
      
      )
    • 
       2.60–2.80 (m, 2H, Ph-
      
      
      
      )
    • 
       2.25 (s, 6H, N
      
      
      
      )
    • 
       2.10–2.20 (m, 2H, 
      
      
      
      -NMe2)
  • Mass Spectrometry (ESI+):

    • Calculated

      
      
      
    • Observe peak at

      
      
      

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Comparison of Reducing Agents: "Reductive Amination - Common Conditions." Common Organic Chemistry.

  • N-Boc Protection/Deprotection Protocols: "A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines." National Institutes of Health (PMC).

  • Chiral Amine Synthesis Context: "Development and Scale-Up of a Direct Asymmetric Reductive Amination." ACS Central Science.

Disclaimer: This protocol involves the use of hazardous chemicals (DCE, TFA, Borohydrides). All experiments must be conducted in a fume hood with appropriate PPE.

Advanced Application Note: (2-Amino-3-phenylpropyl)dimethylamine in Pharmaceutical Intermediate Production

[1]

Executive Summary

(2-Amino-3-phenylpropyl)dimethylamine (CAS: 29802-24-2 for racemic; 29802-26-4 for S-isomer) is a versatile chiral diamine building block.[1] Structurally derived from phenylalanine, it possesses two distinct nitrogen centers: a primary amine at the chiral center and a terminal tertiary dimethylamine.[1] This bifunctionality makes it a critical intermediate in two high-value pharmaceutical workflows:

  • Fragment-Based Drug Discovery (FBDD): It serves as a key pharmacophore in the synthesis of Bcl-2 protein inhibitors (cancer therapeutics), providing a specific amine motif that interacts with the BH3 binding groove.[1]

  • Asymmetric Catalysis: It acts as a chiral precursor for tetradentate aminobisphenolate ligands , used to synthesize Molybdenum (VI) and Vanadium (V) complexes.[1] These complexes catalyze the enantioselective sulfoxidation of sulfides, a vital step in producing chiral sulfoxide drugs (e.g., proton pump inhibitors).[1]

This guide provides validated protocols for synthesizing this intermediate and applying it in downstream pharmaceutical production.

Chemical Profile & Structural Logic[1]

PropertySpecification
IUPAC Name

-dimethyl-3-phenylpropane-1,2-diamine
Common Name (2-Amino-3-phenylpropyl)dimethylamine
CAS Number 29802-26-4 (S-isomer); 29802-24-2 (Racemic)
Molecular Formula

Molecular Weight 178.28 g/mol
Chiral Source L-Phenylalanine (for S-isomer)
pKa Values ~9.5 (Primary amine), ~8.0 (Tertiary amine)

Mechanistic Causality: The molecule's utility stems from the steric and electronic differentiation between the two amines.[1] The primary amine (

1

1

Part 1: Synthesis of the Intermediate

Protocol for the production of (S)-1-(dimethylamino)-3-phenylpropan-2-amine from L-Phenylalanine.[1]

Reaction Logic

To maintain the chiral integrity of the L-Phenylalanine starting material, we utilize a sequence of Amidation followed by Reduction .[1] Direct alkylation is avoided to prevent over-alkylation and racemization.[1]

Workflow Diagram:

SynthesisPathcluster_0Critical Control PointPheL-Phenylalanine(Start)BocPheN-Boc-L-PhenylalaninePhe->BocPheBoc2O, NaOHAmideIntermediate Amide(N,N-dimethyl)BocPhe->AmideHN(Me)2, EDC/HOBtRedReduction Step(LiAlH4)Amide->RedLiAlH4, THFRefluxTargetTarget Diamine(S-Isomer)Red->TargetWorkup(Fieser Method)

Caption: Synthesis pathway preserving stereochemistry at the C2 position. The reduction step converts both the amide and the carbamate (if not pre-cleaved) or requires specific deprotection strategies.[1]

Detailed Protocol

Step 1: Amidation (Coupling) [1]

  • Reagents: N-Boc-L-Phenylalanine (1.0 eq), Dimethylamine hydrochloride (1.2 eq), EDC.HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM (Solvent).[1]

  • Procedure:

    • Dissolve N-Boc-L-Phe in DCM at 0°C.

    • Add EDC.HCl, HOBt, and DIPEA.[1] Stir for 15 min to activate the acid.

    • Add Dimethylamine HCl.[1]

    • Allow to warm to RT and stir for 12 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show disappearance of starting material.[1]

    • Workup: Wash with 1N HCl, sat.

      
      , and brine.[1] Dry over 
      
      
      and concentrate.

Step 2: Global Reduction

  • Reagents:

    
     (Lithium Aluminum Hydride, 4.0 eq), Dry THF.[1]
    
  • Procedure:

    • Safety: Purge reactor with Argon.

      
       is pyrophoric.[1]
      
    • Suspend

      
       in dry THF at 0°C.
      
    • Add the crude amide (dissolved in THF) dropwise.

    • Heat to reflux (66°C) for 16–24 hours. Note: This step reduces the amide carbonyl to a methylene group and simultaneously reduces the Boc group to a methyl group (N-Me) OR cleaves it depending on conditions.[1] For the target (primary amine), use Boc-deprotection (TFA) prior to amide reduction, OR use a reductive cleavage protocol.[1]

    • Refined Route for Primary Amine:

      • Alternative: Deprotect Boc first (TFA/DCM)

        
         Free amine amide.[1]
        
      • Reduce Amide with

        
        
        
        
        Target Diamine.[1]
    • Quench: Fieser workup (Water, 15% NaOH, Water).

    • Purification: Distillation under reduced pressure or conversion to Dihydrochloride salt (

      
      ) for crystallization.[1]
      

Part 2: Application in Bcl-2 Inhibitor Synthesis

Protocol for incorporating the diamine into isoxazolidine-based Bcl-2 inhibitors.[1]

Therapeutic Context

Bcl-2 proteins regulate apoptosis.[1] Inhibitors (like Venetoclax analogs) often require a basic amine side chain to form hydrogen bonds with Aspartate residues in the binding pocket.[1] The (2-amino-3-phenylpropyl)dimethylamine moiety provides a hydrophobic benzyl group for pi-stacking and a basic amine for electrostatic interaction.[1]

Coupling Protocol (Library Synthesis)

This protocol describes coupling the diamine to a carboxylic acid core scaffold (e.g., a substituted isoxazolidine acid).[1]

Reagents:

  • Core Scaffold (Carboxylic Acid)[1]

  • (S)-1-(dimethylamino)-3-phenylpropan-2-amine (1.1 eq)[1]

  • HATU or HBTU (Coupling Agent, 1.2 eq)[1]

  • Triethylamine (TEA) or DIPEA (3.0 eq)[1]

  • DMF (Dimethylformamide)[1]

Methodology:

  • Preparation: Dissolve the Core Scaffold (100 mg scale) in anhydrous DMF (2 mL).

  • Activation: Add TEA and HBTU. Stir at Room Temperature (RT) for 10 minutes.

  • Addition: Add the chiral diamine.

  • Reaction: Stir at RT for 4–6 hours.

  • Monitoring: LC-MS is essential here.[1] Look for the Mass Shift:

    
     (loss of water).[1]
    
  • Purification:

    • Dilute with EtOAc, wash with water (removes DMF).[1]

    • Critical Step: The product contains a tertiary amine.[1][2] Do NOT wash with strong acid, or you will extract the product into the aqueous layer.[1] Wash with sat.[1][3]

      
       or weak base.[1]
      
    • Isolate via Prep-HPLC (Reverse phase, C18 column, Acetonitrile/Water + 0.1% Formic Acid).[1]

Part 3: Application in Asymmetric Catalysis (Ligand Synthesis)

Protocol for synthesizing Chiral Aminobisphenolate Ligands for Molybdenum-catalyzed oxidations.[1]

Mechanistic Role

The diamine reacts with phenols to form tetradentate

1

Esomeprazole1

Ligand Synthesis Diagram:

LigandSynthDiamineChiral Diamine(Target Molecule)MannichMannich Condensation(Reflux, MeOH)Diamine->MannichPhenol2,4-Di-tert-butylphenol(2 eq)Phenol->MannichFormaldehydeFormaldehyde(2 eq)Formaldehyde->MannichLigandChiral Tetradentate Ligand(Aminobisphenol)Mannich->LigandCrystallizationComplexMo(VI) Complex(Catalyst)Ligand->Complex+ MoO2(acac)2

Caption: Mannich condensation workflow to generate the chiral ligand, followed by metallation.

Synthesis Protocol (Mannich Condensation)[1]
  • Reagents: (S)-Diamine (10 mmol), 2,4-Di-tert-butylphenol (20 mmol), Paraformaldehyde (20 mmol).[1]

  • Solvent: Methanol or Ethanol (20 mL).

  • Procedure:

    • Combine phenol and paraformaldehyde in MeOH.[1] Heat to reflux until clear (formation of hydroxymethyl intermediate).[1]

    • Add the chiral diamine dropwise.[1]

    • Reflux for 12–24 hours.[1]

    • Cool to RT. The ligand often precipitates as a yellow/white solid.[1]

    • Recrystallize from Ethanol/Hexane.[1]

  • Catalyst Formation:

    • React the isolated ligand with

      
       in Methanol (1:1 ratio) for 2 hours.[1]
      
    • Filter the resulting orange/red solid.[1] This is the active catalyst.

Analytical Data Summary

AssayExpected Result for (S)-Diamine
Physical State Colorless to pale yellow oil (Free base); White solid (HCl salt)
1H NMR (CDCl3)

7.2-7.3 (m, 5H, Ph), 2.9 (m, 1H, CH-N), 2.2 (s, 6H, N-Me2)
Mass Spec (ESI)

Optical Rotation

(c=1, EtOH) Value varies by salt form

References

  • Pasayat, S., et al. (2014).[1] "Synthesis, structural studies and catalytic activity of dioxidomolybdenum(VI) complexes with aroylhydrazones." Polyhedron, 67, 1–10.[1]

  • Infinity Discovery, Inc. (2007).[1] "Compounds and methods for inhibiting the interaction of Bcl proteins with binding partners."[1][3][4] Australian Patent AU2007288281B2.[1]

  • GuideChem. (2024).[1] "L-Phenylglycinol and derivatives: Chemical Properties and Applications."

  • ChemicalBook. (2024).[1] "Product Profile: (S)-N1,N1-Dimethyl-3-phenylpropane-1,2-diamine."

  • Groysman, S., et al. (2003).[1][5] "Structural properties and applications of multidentate [O,N,O,X'] aminobisphenolate metal complexes." Inorganic Chemistry.

Technical Application Note: Handling and Storage of (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Molecular Profile[1]

(2-Amino-3-phenylpropyl)dimethylamine is a bifunctional diamine intermediate often utilized in the synthesis of complex pharmaceutical agents and chiral auxiliaries. Its structure features a hydrophobic phenyl ring, a reactive primary amine at the chiral center (C2), and a tertiary dimethylamine group at the terminal position.

This dual-amine functionality presents a unique stability challenge: the molecule combines the high basicity of a tertiary amine with the nucleophilic and oxidative sensitivity of a primary amine. Proper handling is not merely a safety requirement but a critical factor in maintaining the reagent's enantiomeric purity and preventing the formation of catalytically inactive carbamate salts.

Physicochemical Characterization
PropertyValue / CharacteristicRelevance to Handling
Molecular Formula C₁₁H₁₈N₂--
Molecular Weight 178.28 g/mol Stoichiometric calculations.
Physical State Viscous Colorless to Pale Yellow OilHigh viscosity can complicate quantitative transfer; density ~0.93 g/mL (est).
Basicity (pKa) ~10.0 (Primary) / ~9.5 (Tertiary)Corrosive. Rapidly absorbs atmospheric CO₂.
Solubility Soluble in MeOH, DCM, THF; Sparingly soluble in waterUse anhydrous organic solvents for dilution.
Stability Profile Hygroscopic; Air-sensitiveDegrades to carbamates (white crust) and imines (yellow/brown oil).

Storage Protocols: The "Three-Tier" Containment System

To prevent the "Amine Degradation Cascade" (Oxidation


 Imine formation 

Polymerization), a three-tier storage strategy is required.
Tier 1: Primary Environment (The Container)
  • Material: Borosilicate glass (Type I) is mandatory. Avoid polyethylene (PE) or polypropylene (PP) for long-term storage, as amines can leach plasticizers or diffuse through the container walls over time.

  • Seal: Teflon-lined screw caps are preferred. For high-value aliquots, crimp-sealed vials with PTFE/Silicone septa are recommended to allow needle withdrawal without atmospheric exposure.

Tier 2: Atmospheric Control (The Headspace)
  • Inert Gas: The headspace must be purged with dry Argon or Nitrogen after every use. Argon is superior due to its higher density, forming a "blanket" over the liquid surface.

  • Prohibited: Never store under air. The primary amine will react with atmospheric CO₂ to form carbamic acid derivatives within minutes, visible as a white precipitate or crust on the cap threads.

Tier 3: Thermal Regulation
  • Temperature: Store at 2°C to 8°C for active use. For long-term archiving (>3 months), store at -20°C .

  • Light: Amber glass or foil-wrapped containers are required to prevent photo-oxidative radical formation at the benzylic position.

Storage Logic Diagram

The following decision tree illustrates the protocol for receiving and storing a new shipment.

StorageLogic Start Reagent Receipt CheckSeal Inspect Septum/Seal Intact? Start->CheckSeal Visual Visual Check: Colorless/Pale Yellow? CheckSeal->Visual Decision Condition OK? Visual->Decision No No Decision->No Dark/Solids Yes Yes Decision->Yes Clear Quarantine QUARANTINE Run H-NMR / Titration Aliquot Aliquot into Amber Glass Vials Purge Purge Headspace (Dry Argon, 2 mins) Aliquot->Purge Store Store at 4°C (Desiccator) Purge->Store No->Quarantine Yes->Aliquot

Figure 1: Decision logic for the receipt and initial storage of reactive diamine reagents.

Handling and Transfer Protocols

The primary hazard during handling is exothermic hydration (reaction with moisture in the air) and skin corrosion .

A. Personal Protective Equipment (PPE)[2]
  • Gloves: Double-gloving is standard. Inner layer: Nitrile (4 mil); Outer layer: Nitrile or Neoprene (5 mil). Amines can permeate thin nitrile gloves.

  • Respiratory: Handle only in a functioning fume hood. If heating the reagent, use a full-face respirator with amine-specific cartridges (Type K).

B. The "Air-Free" Transfer Method

To maintain scientific integrity, avoid pouring the reagent. Use the Septum-Syringe Technique :

  • Equilibration: Allow the stored vial to reach room temperature before opening to prevent water condensation on the cold liquid surface.

  • Over-Pressurization: Insert a needle connected to an Argon line into the septum. Pressurize the vial slightly.

  • Withdrawal: Insert a clean, dry glass syringe (flushed with Argon). Withdraw the required volume. The positive pressure assists the draw and prevents air intake.

  • Transfer: Inject the reagent directly into the reaction vessel (which should also be under inert gas).

C. Dilution Strategy

This reagent is viscous. If accurate small-volume (<50 µL) delivery is required:

  • Prepare a Stock Solution (e.g., 1.0 M in Anhydrous Dichloromethane or THF).

  • Store the stock solution over activated 3Å or 4Å Molecular Sieves to scavenge any introduced moisture.

  • Titrate the stock solution periodically if used for quantitative stoichiometry.

Quality Control & Troubleshooting

A degraded reagent can destroy enantioselectivity or yield. Use this self-validating QC table.

ObservationDiagnosisRemediation
White Crust on Cap Carbamate formation (Rxn with CO₂).Filter the bulk liquid under Argon. If crust is extensive, discard.
Dark Yellow/Brown Color Oxidation (N-Oxide or Imine formation).Distillation under reduced pressure (Vacuum) is required to purify.
Viscosity Increase Polymerization or Hydrogen Bonding network increase due to water absorption.Dry over KOH pellets or CaH₂, then distill.
NMR: Shift at ~8.0 ppm Ammonium salt formation (Acid contamination).Wash with strong base (NaOH) and extract.[1]
Degradation Pathway Visualization

Understanding how the molecule fails allows for better prevention.

Degradation Reagent (2-Amino-3-phenylpropyl) dimethylamine Carbamate Carbamate Salt (White Solid) Reagent->Carbamate Nucleophilic Attack Imine Oxidized Imines (Yellow Oil) Reagent->Imine Radical Oxidation Hydrate Viscous Hydrate (Stoichiometry Error) Reagent->Hydrate H-Bonding CO2 + CO2 (Air) CO2->Carbamate O2 + O2 (Air/Light) O2->Imine H2O + H2O (Humidity) H2O->Hydrate

Figure 2: Primary degradation pathways for phenylpropyl-diamine derivatives.

Emergency & Disposal Procedures

  • Skin Contact: Immediate flushing with water for 15 minutes. Do not use vinegar (acid) to neutralize on skin, as the heat of neutralization can worsen the burn. Use PEG-400 if available, otherwise copious water.

  • Spill Cleanup: Do not wipe with paper towels (fire hazard with amines). Absorb with sand or vermiculite. Neutralize the waste with dilute sodium bisulfate (NaHSO₄) before disposal.

  • Disposal: Incineration in a chemical waste facility equipped with a scrubber for nitrogen oxides (NOx).

References

  • American Chemistry Council. Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

  • PubChem. Compound Summary: Phenylpropylamine Derivatives. National Library of Medicine. Retrieved from [Link]

  • University of Ottawa. Handling and Storage of Chemicals: Segregation of Amines and Oxidizers. Retrieved from [Link]

Sources

Application Note: Salt Formation Protocols for (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

(2-Amino-3-phenylpropyl)dimethylamine (often referred to as


-dimethyl-3-phenylpropane-1,2-diamine) is a critical chiral diamine intermediate. Structurally derived from phenylalanine, it possesses two distinct basic centers: a primary amine at the chiral center (C2) and a terminal tertiary dimethylamine (C1).

Chemical Structure:

  • Formula:

    
    
    
  • Molecular Weight: 178.28 g/mol

  • Physical State (Free Base): Typically a viscous, pale-yellow oil or low-melting solid.

  • Basicity: It is a di-acidic base. Both nitrogen atoms are protonatable, with

    
     values typically in the range of 9.0–10.2.
    

The Challenge: As a lipophilic diamine, the free base is prone to oxidation and is difficult to handle in solid dosage forms. Salt formation is strictly required to:

  • Stabilize the molecule against oxidation.

  • Raise the melting point to allow for isolation and purification.

  • Enable chiral resolution (if working with a racemic mixture).

This guide outlines the decision matrix and protocols for generating the Dihydrochloride (


)  salt for stability and the Tartrate  salt for potential chiral enrichment.

Pre-Formulation Strategy: Counter-ion Selection

Before initiating wet chemistry, one must select the counter-ion based on the intended application. For diamines, stoichiometry is the primary variable.

Table 1: Counter-ion Selection Matrix
Counter-ionStoichiometryTypical OutcomeApplicationRisk Factor
Hydrochloric Acid 1:2 (Base:Acid)Dihydrochloride (

)
Max Stability / BioavailabilityHygroscopicity (High)
Hydrochloric Acid 1:1 (Base:Acid)MonohydrochlorideTuned SolubilityDisproportionation to

+ Free Base
L-Tartaric Acid 1:1 or 1:2TartrateChiral Resolution / SolubilitySolvate formation
Fumaric Acid 1:1FumarateNon-hygroscopic SolidLow Solubility (Polymerization risk)
Sulfuric Acid 1:1SulfateHigh Melting PointVery High Hygroscopicity

Expert Insight: For this specific substrate, the Dihydrochloride is recommended for final API handling due to the similar basicity of both amines. Attempting a mono-salt often leads to a mixture of species.

Workflow Visualization: Salt Screening Logic

The following diagram illustrates the decision process for selecting the optimal salt form and crystallization method.

SaltScreening Start Start: Crude Free Base (Oil) Solubility Solubility Profile (EtOH, IPA, EtOAc, MTBE) Start->Solubility AcidChoice Select Acid Counter-ion Solubility->AcidChoice HCl_Path Strong Acid (HCl) Target: Stability AcidChoice->HCl_Path Non-Chiral / API Tartrate_Path Chiral Acid (Tartaric) Target: Resolution AcidChoice->Tartrate_Path Purification Rxn_HCl Reaction: 2.2 eq HCl Solvent: EtOH/Et2O HCl_Path->Rxn_HCl Rxn_Tart Reaction: 1.0 eq Acid Solvent: MeOH/Water Tartrate_Path->Rxn_Tart Iso_Anti Anti-solvent Addition (MTBE/Heptane) Rxn_HCl->Iso_Anti High Solubility Iso_Cool Cooling Crystallization (Slow Ramp) Rxn_Tart->Iso_Cool Temp Dependent Result_Chiral Diastereomeric Salt (Enantiopure) Iso_Cool->Result_Chiral Result_Stable Crystalline Dihydrochloride (Hygroscopic) Iso_Anti->Result_Stable

Figure 1: Decision tree for salt selection based on the physicochemical goals (Stability vs. Purity).

Detailed Protocol: Preparation of the Dihydrochloride Salt

This protocol is designed to convert the oily free base into a handleable solid.

Materials Required[1][2][3][4][5][6]
  • Substrate: (2-Amino-3-phenylpropyl)dimethylamine (Free Base).

  • Acid: 4M HCl in Dioxane or concentrated aqueous HCl (37%). Note: Anhydrous HCl in organic solvent is preferred to minimize hygroscopicity.

  • Solvent: Absolute Ethanol (EtOH) or Isopropanol (IPA).

  • Anti-solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE).
    
Step-by-Step Methodology
  • Dissolution:

    • Dissolve 10.0 g (56 mmol) of the free base oil in 50 mL of absolute Ethanol.

    • Why: Ethanol provides good solubility for the base but moderate solubility for the salt, allowing for controlled precipitation.

  • Acid Addition (Exothermic Control):

    • Place the reaction vessel in an ice bath (0–5 °C).

    • Add 2.2 equivalents (123 mmol) of HCl (e.g., ~31 mL of 4M HCl in Dioxane) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature < 20 °C. The reaction is exothermic. Rapid addition can cause oiling out (amorphous crash) rather than crystallization.

  • Nucleation & Aging:

    • Remove the ice bath and allow the solution to warm to room temperature (20–25 °C).

    • Stir for 1 hour. If the solution remains clear, seed with a small crystal of the salt (if available) or scratch the glass wall.

  • Crystallization (Anti-solvent Method):

    • Slowly add MTBE (approx. 100–150 mL) dropwise until a persistent cloudiness is observed.

    • Stir for 30 minutes.

    • Continue adding MTBE until the total volume ratio is 1:4 (EtOH:MTBE). A white precipitate should form.

  • Isolation:

    • Filter the solid under nitrogen (to prevent moisture absorption).

    • Wash the cake with cold MTBE (

      
       mL).
      
    • Dry in a vacuum oven at 40 °C for 12 hours.

  • Expected Yield: 85–95%.

  • Characterization Check: Melting point should be sharp (typically >200 °C for diamine dihydrochlorides).

Detailed Protocol: Chiral Resolution via Tartrate Salt

If the starting material is racemic, this protocol enriches the (S)-enantiomer.

Materials Required[1][2][3][4][5][6]
  • Substrate: Racemic (2-Amino-3-phenylpropyl)dimethylamine.

  • Resolving Agent: (+)-Di-p-toluoyl-D-tartaric acid (or L-tartaric acid).

  • Solvent: Methanol/Water (9:1 mixture).

Step-by-Step Methodology
  • Stoichiometry Setup:

    • Use 1.0 equivalent of the resolving agent relative to the free base.

    • Mechanism: You are targeting the formation of the diastereomeric salt with the primary amine.

  • Reaction:

    • Dissolve 5.0 g of free base in 25 mL Methanol.

    • Dissolve 1.0 eq of (+)-Di-p-toluoyl-D-tartaric acid in 25 mL Methanol.

    • Mix the two solutions at 60 °C (reflux).

  • Controlled Cooling (The Critical Step):

    • Cool the mixture from 60 °C to 25 °C at a rate of 5 °C per hour.

    • Why: Rapid cooling traps the "wrong" diastereomer. Slow cooling allows the thermodynamic product (the less soluble diastereomer) to crystallize purely.

  • Filtration:

    • Filter the crystals.

    • Recrystallization: If chiral purity (determined by chiral HPLC) is <98% ee, recrystallize the wet cake in pure Ethanol.

Analytical Characterization & Validation

To ensure the "Trustworthiness" of the salt form, the following data must be generated.

Table 2: Solid State Characterization Plan
TechniqueParameterAcceptance CriteriaPurpose
XRPD Diffraction PatternDistinct, sharp peaksConfirm crystallinity vs. amorphous
DSC Melting Point / EndothermSingle sharp endothermPurity & Solvate identification
TGA Weight Loss< 0.5% up to meltEnsure no trapped solvent/water
H-NMR Chemical ShiftShift in alpha-protonsConfirm salt formation stoichiometry
DVS Moisture Sorption< 2% weight gain at 80% RHAssess hygroscopicity risk

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3][4] (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[4]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.

  • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.

  • PubChem Compound Summary. (2023). Structure and Properties of Phenylpropylamine derivatives. National Library of Medicine.[1]

Disclaimer: This application note is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE).

Sources

Scale-up process for the manufacturing of (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable synthetic route for (2-Amino-3-phenylpropyl)dimethylamine (also known as


-dimethyl-3-phenylpropane-1,2-diamine). This diamine scaffold is a critical intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs) and chiral auxiliaries.

While direct alkylation of phenylalaninol is possible, it often suffers from poor regioselectivity and over-alkylation. This guide presents a reductive amidation strategy starting from N-protected L-phenylalanine. This route is selected for its high enantiomeric retention, scalability, and avoidance of genotoxic alkylating agents (e.g., mesylates/epoxides) commonly found in alternative pathways.

Retrosynthetic Strategy & Pathway

To ensure the integrity of the chiral center at the C2 position and precise installation of the dimethylamine group at C1, we utilize a "Protection-Activation-Reduction" sequence.

The Strategy:

  • Starting Material: N-Boc-L-Phenylalanine (Commercial, high enantiopurity).

  • Amidation: Activation with 1,1'-Carbonyldiimidazole (CDI) followed by coupling with Dimethylamine (DMA). CDI is chosen over DCC/EDC to eliminate filtration of urea byproducts during scale-up.

  • Selective Reduction: Reduction of the tertiary amide to the tertiary amine using Borane-Dimethyl Sulfide (BMS) . BMS is preferred over Lithium Aluminum Hydride (LAH) due to superior safety profiles at scale and selectivity (leaving the Boc-carbamate intact).

  • Deprotection: Acidolytic removal of the Boc group to yield the target primary amine.

Visualizing the Workflow

SynthesisPathway Start N-Boc-L-Phenylalanine (Solid, Chiral) Activation Step 1: Activation (CDI / THF) Start->Activation Activation Amidation Step 2: Amidation (+ HNMe2) Activation->Amidation Coupling Intermediate Intermediate: N-Boc-L-Phe-NMe2 Amidation->Intermediate Yield >90% Reduction Step 3: Reduction (BH3-DMS / Reflux) Intermediate->Reduction Selective Reduction Quench Quench & Workup (MeOH / Iodine) Reduction->Quench Amine-Borane Break Deprotection Step 4: Deprotection (HCl / IPA) Quench->Deprotection Boc Removal Final Target Product: (2-Amino-3-phenylpropyl) dimethylamine 2HCl Deprotection->Final Crystallization

Figure 1: Process flow diagram illustrating the conversion of N-Boc-L-Phenylalanine to the target diamine via amide reduction.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-L-Phenylalanine Dimethylamide

Rationale: We use CDI for activation. Unlike acid chlorides, imidazolides are stable enough to handle but reactive enough to couple with secondary amines like dimethylamine.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Dimethylamine (2.0 M in THF) (1.5 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Protocol:

  • Activation: Charge a reactor with N-Boc-L-Phenylalanine and anhydrous THF (10 vol). Cool to 0–5°C.

  • Add CDI portion-wise over 30 minutes. Note: CO2 evolution will occur. Ensure adequate venting.

  • Stir the mixture at 20–25°C for 1 hour until gas evolution ceases and a clear solution is obtained (formation of acyl-imidazole).

  • Coupling: Cool the mixture back to 0–5°C.

  • Add Dimethylamine solution dropwise, maintaining internal temperature <15°C.

  • Warm to room temperature and stir for 4 hours. Monitor by HPLC (Target: <1% starting acid).

  • Workup: Quench with 10% citric acid solution. Extract with Ethyl Acetate. Wash organic layer with sat. NaHCO3 and brine.

  • Isolation: Concentrate in vacuo to yield the amide as a white solid/viscous oil. (Typical Yield: 92–95%).

Step 2: Selective Reduction to (2-N-Boc-amino-3-phenylpropyl)dimethylamine

Rationale: Reduction of amides requires a hydride source.[1][2][3] Borane-Dimethyl Sulfide (BMS) is chosen because it reduces amides faster than carbamates (Boc). Stronger reducers like LAH can attack the Boc group, leading to N-methylated byproducts.

Reagents:

  • N-Boc-L-Phe-Dimethylamide (1.0 equiv)

  • Borane-Dimethyl Sulfide (BMS) (10 M or 2 M solution) (3.0 equiv)

  • Solvent: Anhydrous THF

Protocol:

  • Setup: Purge reactor with Nitrogen (

    
    ). Charge Amide intermediate and THF (8 vol).
    
  • Addition: Cool to 0–5°C. Add BMS solution dropwise via addition funnel. Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (66°C) for 3–5 hours.

    • Mechanism:[1][2][4][5][6][7] Borane coordinates to the amide oxygen, delivering hydride to the carbonyl carbon.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (MeOH) dropwise to destroy excess borane (H2 evolution).

  • Complex Breaking: The amine-borane complex is stable and must be broken. Add concentrated HCl (or Iodine in MeOH) and reflux for 1 hour.

  • Basification: Cool and adjust pH to >12 using 4M NaOH.

  • Extraction: Extract with Dichloromethane (DCM). Dry over MgSO4 and concentrate.

    • Checkpoint: Intermediate should be the N-Boc protected diamine.

Step 3: Deprotection and Salt Formation

Protocol:

  • Dissolve the N-Boc intermediate in Isopropyl Alcohol (IPA) (5 vol).

  • Add HCl in IPA (5–6 N) (4.0 equiv).

  • Stir at 40°C for 2 hours until Boc removal is complete (monitor by HPLC/TLC).

  • Crystallization: Cool to 0–5°C. The target molecule, (2-Amino-3-phenylpropyl)dimethylamine dihydrochloride , will precipitate.

  • Filtration: Filter the white solid, wash with cold IPA/MTBE, and dry under vacuum at 45°C.

Scale-Up Critical Control Points (CCPs)

For transition from gram-scale (lab) to kilogram-scale (pilot), the following parameters must be controlled:

ParameterCritical LimitScientific Rationale
CDI Addition Rate

Rapid addition causes vigorous

evolution, risking reactor over-pressurization or foaming.
BMS Quench

Quenching borane generates

gas (approx. 3 mol gas per mol borane). High temp increases rate of evolution beyond condenser capacity.
DMS Removal DistillationDimethyl sulfide (DMS) is a byproduct of BMS usage. It is malodorous and must be scrubbed (bleach scrubber) before venting.
Borane Complex Reflux TimeIncomplete breaking of the N-B-N complex results in low yield. Acidic methanol reflux is mandatory.

Analytical Specifications

Product: (2-Amino-3-phenylpropyl)dimethylamine Dihydrochloride

  • Appearance: White to off-white crystalline solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.40–7.20 (m, 5H, Ar-H)
      
    • 
       3.85 (m, 1H, CH-NH2)
      
    • 
       3.40–3.20 (m, 2H, CH2-NMe2)
      
    • 
       3.10–2.90 (m, 2H, Ar-CH2)
      
    • 
       2.85 (s, 6H, N(CH3)2)
      
  • HPLC Purity: > 98.5% (Area %).[8]

  • Chiral HPLC: > 99.0% ee (Enantiomeric Excess).

Safety & Toxicology

  • Borane-Dimethyl Sulfide (BMS): Pyrophoric and generates toxic fumes. Must be handled under inert atmosphere.

  • Dimethylamine: Flammable gas/liquid. Corrosive. Use closed systems.

  • Process Waste: Aqueous streams containing boron must be treated before disposal.

References

  • Amide Reduction Selectivity: Brown, H. C., & Heim, P. (1973). "Selective Reductions. Reduction of Amides with Diborane." Journal of Organic Chemistry. Link

  • CDI Coupling Scale-Up: Vaidyanathan, R., et al. (2004). "Scale-up of a CDI-mediated coupling." Organic Process Research & Development. Link

  • General Synthesis of Diamines: Kawaguchi, M., et al. (2006). "Synthesis of chiral 1,2-diamines." Journal of Organic Chemistry. Link

  • Safety of Borane Reagents: Burkhardt, E. R., & Matos, K. (2006). "Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions." Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility & HPLC Method Development for (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SOL-2024-AMINE Assigned Scientist: Senior Application Specialist

Introduction: Understanding Your Molecule

Welcome to the technical guide for (2-Amino-3-phenylpropyl)dimethylamine . To resolve solubility issues, we must first understand the "chemical personality" of this molecule.

  • Chemical Nature: This is a lipophilic diamine . It contains a hydrophobic phenyl ring and two basic nitrogen centers (a primary amine at the chiral center and a terminal tertiary dimethylamine).

  • The Dual Challenge:

    • Basicity (pKa ~9.0–10.5): At neutral or acidic pH, both amines are protonated (positively charged). While this aids aqueous solubility, it creates "sticky" interactions with residual silanols on HPLC columns, leading to peak tailing.

    • Hydrophobicity: As a free base (pH > 11), the molecule is highly lipophilic and practically insoluble in water. It will "oil out" of aqueous buffers.

This guide addresses the specific failure modes where this molecule precipitates in HPLC lines, blocks injectors, or vanishes from the chromatogram.

Module 1: The Chemistry of Solubility (Root Cause Analysis)

Before changing your method, diagnose why the precipitation is occurring. It is usually one of two opposing mechanisms:

Mechanism A: The "Free Base" Crash (High pH)

If your buffer pH is too close to the pKa (pH > 8), the molecule loses its charge.

  • Result: The molecule becomes a hydrophobic oil.

  • Symptom: Precipitation in the aqueous mobile phase (Mobile Phase A) or upon dilution with water.

Mechanism B: The "Salting Out" Effect (High Organic)

If you are using a highly acidic buffer (pH < 3) with high organic content (Acetonitrile > 70%), the protonated diamine forms a salt with the buffer anions (e.g., Phosphate or Perchlorate).

  • Result: The salt form is insoluble in the organic solvent.

  • Symptom: Precipitation in the mixing chamber or at the head of the column where the organic concentration is highest.

Module 2: Diagnostic Workflow

Use this decision tree to isolate the source of your solubility issue.

TroubleshootingWorkflow Start Start: Observation Precipitation Visible Precipitate or High Backpressure Start->Precipitation GhostPeak Low Area / Ghost Peak Start->GhostPeak CheckBuffer Check Buffer Composition Precipitation->CheckBuffer CheckDiluent Check Sample Diluent GhostPeak->CheckDiluent DiluentTest Is Diluent 100% Organic (DMSO/MeOH)? CheckDiluent->DiluentTest BufferTest Is Buffer Phosphate with >70% ACN? CheckBuffer->BufferTest ActionDiluent Action: Match Diluent to Initial Mobile Phase DiluentTest->ActionDiluent Yes ActionpH Action: Lower pH to < 3.0 (Ensure Ionization) DiluentTest->ActionpH No (Diluent is Aqueous) BufferTest->CheckDiluent No ActionBuffer Action: Switch to Ammonium Formate/Acetate BufferTest->ActionBuffer Yes

Figure 1: Diagnostic logic flow for identifying solubility failure points.

Module 3: Buffer Selection & Preparation Guidelines

The choice of buffer anion is critical for diamines. Phosphate is excellent for UV transparency but notorious for precipitation in Acetonitrile (ACN).

The "Safe Zone" Table
Buffer SystemSolubility in 90% ACNUV CutoffMS Compatible?Recommendation
Phosphate (K/Na) Poor (Precipitates >70% ACN)200 nmNO Use only for low-organic isocratic runs.
Ammonium Acetate Good205 nmYES Best Starting Point.
Ammonium Formate Excellent200 nmYES Ideal for low pH (pH 3–4).
TFA (0.1%) Excellent210 nmYes (Suppression)Good for solubilizing hydrophobic amines.
Critical Protocol: The "Visual Stress Test"

Do not assume solubility based on clear vials. Perform this test before running the HPLC.

  • Prepare Stock: Dissolve (2-Amino-3-phenylpropyl)dimethylamine in your proposed sample diluent (e.g., 1 mg/mL).

  • Simulate Initial Conditions: In a clear glass vial, mix 100 µL of Stock with 900 µL of Mobile Phase A (Aqueous buffer).

    • Observation: Cloudiness indicates the "Free Base Crash" (pH too high).

  • Simulate Elution Conditions: In a second vial, mix 100 µL of Stock with 900 µL of Mobile Phase B (Organic).

    • Observation: Cloudiness or crystals indicates "Salt Precipitation" (Buffer incompatibility).

  • Result: If either vial precipitates, do not inject .

Module 4: Solving the Sample Diluent Mismatch

A common error is dissolving the lipophilic amine in 100% DMSO or Methanol because "it dissolves easily." When this plug hits the aqueous mobile phase inside the injector loop or column head, the solvent disperses, and the amine instantly crashes out.

The "Sandwich" Injection Problem

When you inject a strong organic solvent (Diluent) into a weak aqueous stream (Mobile Phase A):

  • Precipitation: The amine precipitates at the interface of the plug.

  • Pressure Spike: The solid blocks the column frit.

  • Ghost Peaks: The precipitate slowly redissolves later in the gradient (when % Organic increases), eluting as a wide, amorphous "ghost peak" in subsequent runs.

Recommended Diluent Strategy

Goal: Keep the sample in solution and compatible with the mobile phase.

  • Recipe: 50% Water / 50% Acetonitrile + 0.1% Formic Acid .

  • Why? The acid ensures the amine remains fully protonated (salt form), maintaining solubility in the water fraction, while the organic fraction aids the lipophilic phenyl ring.

Module 5: Frequently Asked Questions (FAQ)

Q1: I see a high pressure spike immediately after injection, then it drops. What is happening? A: This is "Injection Shock." Your sample diluent is likely 100% organic (e.g., MeOH/DMSO). Upon mixing with the aqueous mobile phase, the viscosity changes, or the buffer salts are precipitating at the interface.

  • Fix: Dilute your sample with at least 20% of the aqueous buffer you are running.

Q2: My peak is tailing severely (Asymmetry > 1.5). Is this a solubility issue? A: Not necessarily. This is likely Silanol Interaction . The basic amines are binding to the acidic silanols on the silica surface.

  • Fix 1 (pH): Lower Mobile Phase pH to < 3.0 using Formic Acid or TFA. This suppresses silanol ionization.

  • Fix 2 (Additives): Add 10–20 mM Ammonium Acetate. The ammonium ions compete for the silanol sites, "blocking" them from your amine.

Q3: Can I use Phosphate Buffer with this molecule? A: Only if you keep Acetonitrile below 60-70% . If you need a high organic gradient to elute the compound, switch to Methanol (phosphate is more soluble in MeOH) or change to an Ammonium Formate buffer.

Q4: The peak area decreases with every injection. Where is it going? A: The molecule is likely precipitating on the needle seat or the column frit. Run the "Visual Stress Test" (Module 3). If it precipitates in the vial, it is precipitating in your system.

References

  • Agilent Technologies.

  • Waters Corporation.A Guide to HPLC and LC-MS Buffer Selection. (Accessed 2024).

  • Schellinger, A.P. & Carr, P.W. Solubility of Buffers in Aqueous–Organic Eluents for Reversed-Phase Liquid Chromatography. LCGC North America, 2004.

  • PubChem.(S)-2-amino-3-phenylpropyl carbamate (Structural Analog Data).

Optimization of temperature and pH for (2-Amino-3-phenylpropyl)dimethylamine stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized Support Center for researchers working with (2-Amino-3-phenylpropyl)dimethylamine (CAS: 230643-52-4). This guide synthesizes chemical kinetics, stability profiling, and practical handling protocols to ensure experimental reproducibility.

Role: Senior Application Scientist Subject: Stability Optimization & Handling Guide Status: Active Last Updated: February 2026

Molecule Profile & Stability Executive Summary

(2-Amino-3-phenylpropyl)dimethylamine is a vicinal diamine intermediate, often utilized as a chiral building block in the synthesis of CNS-active carbamates and complex ligands. Its structure features a primary amine at the chiral center (C2) and a terminal tertiary dimethylamine.

  • Chemical Nature: Hygroscopic oil (Free Base) / Crystalline Solid (HCl Salt).

  • Critical Vulnerabilities:

    • Oxidative Deamination: The primary amine is susceptible to air oxidation, leading to imine formation and "yellowing."

    • Carbamylation: Rapid reaction with atmospheric CO₂ to form carbamates/carbonates.

    • Racemization: The C2 chiral center is sensitive to thermal stress under strongly basic conditions.

Quick Reference: Stability Matrix
ParameterOptimal Storage (Long-Term)Working Conditions (Short-Term)Critical Limit (Avoid)
Form Dihydrochloride SaltFree Base (in solution)Free Base (Neat/Air exposed)
Temperature -20°C (Desiccated)4°C to 25°C> 40°C (Racemization risk)
pH Environment pH < 4.0 (Protonated)pH 7.5 – 9.0 (Buffered)pH > 11 (Rapid oxidation)
Atmosphere Argon/NitrogenNitrogen BlanketAmbient Air (> 15 mins)

Troubleshooting & FAQs (Root Cause Analysis)

This section addresses specific issues users encounter, applying chemical logic to diagnose the root cause.

Q1: My sample has transitioned from a clear oil to a viscous yellow/brown liquid. Is it still usable?

Diagnosis: Oxidative Degradation & Imine Formation. Technical Insight: The primary amine group (


) has likely undergone partial oxidation to form an imine or coupled to form azo-impurities. This is accelerated by light and heat.
  • Action: If purity is critical (e.g., for asymmetric synthesis), discard the sample . Purification via distillation is difficult due to the high boiling point and thermal instability.

  • Prevention: Store strictly under Argon. Use amber vials to prevent photo-oxidation.

Q2: I observe precipitation when adjusting the pH of my aqueous solution to 8.0.

Diagnosis: Phase Separation of the Free Base. Technical Insight: This molecule is a diamine. The pKa of the primary amine is


, and the tertiary amine is 

. At pH 8.0, you are approaching the deprotonation point of the tertiary amine, reducing water solubility significantly. The "precipitate" is likely the organic free base oiling out.
  • Action: Add a co-solvent (Methanol or DMSO at 10-20%) to maintain solubility at neutral/basic pH. Alternatively, lower pH to < 6.0 if the experiment permits.

Q3: We are seeing lower enantiomeric excess (ee%) in our final product than expected.

Diagnosis: Thermal Racemization at C2. Technical Insight: The proton at the C2 chiral center is weakly acidic. In the presence of strong bases (used to liberate the free amine) and elevated temperatures (>40°C), the proton can be abstracted, leading to a transient planar intermediate and subsequent racemization.

  • Action: Perform free-basing steps at 0°C . Avoid refluxing the free base. Ensure the reaction time is minimized once the base is added.

Optimization Protocols

These protocols are designed to be self-validating. If the expected physical change (e.g., dissolution, color retention) does not occur, stop and re-evaluate inputs.

Protocol A: Generation of Stable Stock Solutions (pH Optimized)

Goal: Create a working solution stable for 2-4 weeks at 4°C.

  • Calculation: Calculate the molarity required. Weigh the HCl salt form (preferred for weighing accuracy).

  • Dissolution (Acidic Buffer): Dissolve the salt in 10 mM Acetate Buffer (pH 4.5) .

    • Why? At pH 4.5, both amine sites are fully protonated (

      
       and 
      
      
      
      ). Electrostatic repulsion prevents aggregation, and the lack of lone pairs prevents oxidation.
  • Validation: The solution should remain colorless.

  • Storage: Aliquot into single-use vials, purge with Nitrogen, and freeze at -20°C.

Protocol B: Controlled Free-Basing for Synthesis

Goal: Liberate the reactive amine without inducing degradation.

  • Cooling: Chill the precursor salt solution (in water/organic mix) to 0°C on an ice bath.

  • Biphasic Release: Add an organic solvent (DCM or MTBE) and slowly add 2M NaOH dropwise while stirring.

  • Monitoring: Monitor pH. Stop immediately when pH reaches 10.5 .

    • Why? Going to pH 14 increases ionic strength unnecessarily and risks racemization. pH 10.5 is sufficient to deprotonate >90% of the amines based on pKa.

  • Extraction: Immediately separate layers. Dry the organic layer over

    
     (avoid 
    
    
    
    as it can act as a Lewis acid and trap amines).
  • Usage: Use the organic solution immediately . Do not store the free base.

Visualizing Stability Pathways

The following diagram illustrates the chemical fate of (2-Amino-3-phenylpropyl)dimethylamine under various environmental stressors.

StabilityPathways cluster_conditions Environmental Triggers Salt Dihydrochloride Salt (pH < 4, Solid) STABLE FreeBase Free Base (pH > 10, Oil) REACTIVE Salt->FreeBase Base (NaOH), pH > 10 FreeBase->Salt Acid (HCl), pH < 4 Carbamate Carbamate Salt (Reaction with CO2) FreeBase->Carbamate Air Exposure (CO2) > 15 mins Imine Imine/Oxidation Products (Yellowing) FreeBase->Imine O2 / Light / RT Racemate Racemic Mixture (Loss of Chirality) FreeBase->Racemate Heat (>40°C) + High pH Heat Heat Air Atmosphere (CO2/O2)

Figure 1: Stability landscape of (2-Amino-3-phenylpropyl)dimethylamine. Green nodes indicate stable states; Red nodes indicate irreversible degradation paths triggered by environmental factors.

References

  • Chemical Identity & Properties: Note: Provides confirmation of CAS 230643-52-4 and physical form (HCl salt).
  • Synthetic Application & Stability Context

    • D'Sidocky, N. R., et al. (2008).[1] Modulation of Neurogenesis with Biguanides and GSK3-beta Agents. US Patent Application 2008/0188457 A1.[2] Retrieved from

    • Note: Describes the use of the 2-amino-3-phenylpropyl carbamate derivative, establishing the diamine as a critical precursor and highlighting the carbamate stability p
  • General Amine Stability Principles

    • University of Kentucky. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

    • Note: Validates the mechanism of diamine degradation via carbamate formation and oxidative coupling at elevated temper
  • Handling of Chiral Amines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Note: Authoritative text on the mechanism of base-catalyzed racemization of chiral amines (Standard Reference).

Sources

Technical Support Center: Investigating the Degradation of (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing in-depth guidance on identifying and characterizing the degradation products of (2-Amino-3-phenylpropyl)dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stability testing and impurity analysis. Here, we combine established principles of chemical degradation with practical, field-proven analytical strategies to empower you to solve challenges encountered during your experimental work.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the forced degradation and analysis of (2-Amino-3-phenylpropyl)dimethylamine. We provide not just solutions, but the scientific reasoning behind them to foster a deeper understanding of your results.

Question 1: I'm observing an unexpected peak with a mass shift of +16 Da in my LC-MS analysis after oxidative stress testing. What is the likely identity of this degradant and how can I confirm it?

Answer:

A mass increase of +16 Da is a classic indicator of oxidation, specifically the addition of a single oxygen atom. Given the structure of (2-Amino-3-phenylpropyl)dimethylamine, there are two primary locations where this is likely to occur:

  • N-Oxidation: The tertiary dimethylamine moiety is susceptible to oxidation to form an N-oxide.

  • Hydroxylation: The phenyl ring can be hydroxylated at the ortho, meta, or para positions.

Experimental Workflow for Identification:

Caption: Workflow for identifying oxidative degradation products.

Step-by-Step Protocol:

  • High-Resolution Mass Spectrometry (HRMS): Utilize an HRMS instrument, such as a Q-TOF or Orbitrap, to obtain an accurate mass measurement of the degradation product.[1][2] This will help confirm the elemental composition and distinguish between isomers.

  • Tandem Mass Spectrometry (MS/MS): Isolate the ion with the +16 Da mass shift and subject it to collision-induced dissociation (CID).

    • N-oxide fragmentation: N-oxides often exhibit a characteristic neutral loss of 17 Da (OH) or 45 Da (Me2NOH).

    • Hydroxylated phenyl ring fragmentation: Fragmentation will likely occur at the benzylic position, and the fragmentation pattern of the aromatic portion can help pinpoint the location of the hydroxyl group.

  • Chromatographic Separation: Optimize your HPLC method to ensure baseline separation of the parent compound and the degradation product. Varying the mobile phase composition, pH, and column chemistry can be effective.[3]

  • NMR Spectroscopy: For unambiguous structure elucidation, isolation of the degradation product followed by 1D and 2D NMR analysis is the gold standard.

Question 2: My primary amine seems unreactive to my derivatizing agent for GC-MS analysis after forced degradation. What could be the cause and how can I fix it?

Answer:

The primary amine in (2-Amino-3-phenylpropyl)dimethylamine is the most likely site for certain degradation pathways that could render it non-reactive to common derivatizing agents like silylating agents (e.g., MTBSTFA) or acylating agents.

Potential Causes and Solutions:

Potential Cause Explanation Proposed Solution
Deamination Under certain conditions (e.g., acidic hydrolysis, presence of nitrous acid), the primary amine can be lost and replaced with a hydroxyl group, forming an alcohol. This alcohol will not react with amine-specific derivatizing agents.Switch to a derivatizing agent that targets hydroxyl groups, or use a technique that does not require derivatization, such as LC-MS.
Reaction with Excipients If your sample is a formulated product, the primary amine may have reacted with excipients like reducing sugars to form Schiff bases or Amadori products.Perform a sample cleanup using solid-phase extraction (SPE) to remove interfering excipients before derivatization.[4]
pH of the Reaction Mixture The pH of the derivatization reaction is critical. For many reagents, the amine must be in its free base form to be nucleophilic enough to react.Ensure the reaction buffer is at the optimal pH for your chosen derivatizing agent. This may require neutralization of your sample if it is in an acidic solution from a hydrolysis study.

Troubleshooting Workflow:

Caption: A logical flow for troubleshooting derivatization issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended forced degradation conditions for (2-Amino-3-phenylpropyl)dimethylamine?

Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and developing stability-indicating analytical methods.[5][6] A typical set of conditions would include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours (solid state and in solution).

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that secondary degradation products are not predominant.[6]

Q2: What are the most probable degradation pathways for (2-Amino-3-phenylpropyl)dimethylamine?

Based on its chemical structure, the following degradation pathways are most likely:

Degradation_Pathways cluster_products Potential Degradation Products parent (2-Amino-3-phenylpropyl)dimethylamine Primary Amine Tertiary Amine Phenyl Ring deamination Deamination Product (Alcohol formation) parent:f0->deamination Hydrolysis n_oxide N-Oxide (Tertiary amine oxidation) parent:f1->n_oxide Oxidation hydroxylation Hydroxylated Product (Phenyl ring oxidation) parent:f2->hydroxylation Oxidation dealkylation Dealkylation (Loss of methyl groups) parent:f1->dealkylation Oxidative Dealkylation

Caption: Predicted degradation pathways of (2-Amino-3-phenylpropyl)dimethylamine.

Q3: How can I differentiate between a process-related impurity and a degradation product?

This is a critical aspect of drug development. Here's how to distinguish them:

  • Analyze the Unstressed Sample: Process-related impurities will be present in the initial, unstressed sample of the drug substance.

  • Monitor Impurity Profiles Over Time: Degradation products will typically increase in concentration as the stress conditions are applied over time.

  • Review the Synthetic Route: Knowledge of the synthetic pathway can help predict potential process-related impurities, such as unreacted starting materials or by-products.[2]

A stability-indicating analytical method is one that can resolve the API from all potential impurities and degradation products.[3]

III. References

  • Science.gov. (n.d.). Forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • Nagasamy Venkatesh, D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). DOI: 10.26717/BJSTR.2022.47.007492

  • Kavuri, R., et al. (2023). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved from [Link]

  • AmbioPharm. (n.d.). What is a stability indicating method?. Retrieved from [Link]

  • ResearchGate. (n.d.). Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. Retrieved from [Link]

  • MDPI. (2018). Identification, Characterization and Quantification of Process-Related and Degradation Impurities in Lisdexamfetamine Dimesylate: Identifiction of Two New Compounds. Molecules, 23(12), 3125. Retrieved from [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 30(16), 7265. Retrieved from [Link]

  • PubMed. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Retrieved from [Link]

Sources

Technical Support Center: Strategies for Reducing Hygroscopicity of (2-Amino-3-phenylpropyl)dimethylamine and Related Amine API Solid Forms

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for solid-state chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the hygroscopicity of active pharmaceutical ingredients (APIs), specifically focusing on (2-Amino-3-phenylpropyl)dimethylamine and structurally related basic compounds. Increased moisture content in an API can lead to significant downstream challenges, including physical instability (caking, deliquescence), chemical degradation (hydrolysis), and altered solid-state properties that can impact manufacturability and bioavailability.[1][2][3]

This document provides a series of frequently asked questions (FAQs) for foundational knowledge, followed by in-depth troubleshooting guides and detailed experimental protocols to help you systematically identify and develop a stable, non-hygroscopic solid form of your API.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a problem for my API?

A1: Hygroscopicity is the tendency of a solid substance to take up and retain moisture from the surrounding atmosphere.[2][3] For an API like (2-Amino-3-phenylpropyl)dimethylamine, which contains polar functional groups (amines), this can be a significant issue. Moisture uptake can lead to:

  • Physical Instability: The powder can become sticky, form clumps (caking), or even dissolve in the absorbed water (deliquescence), making it difficult to handle, weigh, and process.[4][5] This negatively affects critical manufacturing steps like powder flow and tablet compression.[4]

  • Chemical Instability: The presence of water can act as a plasticizer and a reactant, accelerating chemical degradation pathways such as hydrolysis and oxidation. This can reduce the API's potency and generate impurities.[1]

  • Solid-State Transformations: Moisture can induce changes in the material's physical form. For example, a stable anhydrous crystalline form might convert to a less stable hydrate, or an amorphous form might crystallize.[5][6] Such transformations can drastically alter critical properties like solubility and dissolution rate, thereby affecting the drug's bioavailability.[7]

Q2: How do I quantitatively measure the hygroscopicity of my compound?

A2: The most direct and reliable method is Dynamic Vapor Sorption (DVS) .[6][8] A DVS instrument measures the change in mass of a sample as it is exposed to a controlled atmosphere of varying relative humidity (%RH) at a constant temperature.[9][10] The output, a moisture sorption-desorption isotherm, provides a detailed profile of how the material interacts with water vapor and is the gold standard for hygroscopicity classification.[6][8][11] Other techniques like Thermogravimetric Analysis (TGA) can indicate the presence of water but are less precise for classifying hygroscopic behavior.[][13]

Q3: My API is amorphous and very hygroscopic. What does this mean?

A3: Amorphous solids lack the long-range molecular order of crystalline materials.[14][15] This disordered state results in higher free energy and more available sites for water molecules to interact with the API, often leading to pronounced hygroscopicity.[16] While amorphous forms can sometimes offer a solubility advantage, their physical instability and high hygroscopicity are significant liabilities.[16] A primary goal in this scenario is often to find a stable crystalline form, which typically offers lower hygroscopicity due to its tightly packed, ordered lattice structure.[17]

Part 2: Troubleshooting Unwanted Hygroscopicity

This section provides a logical workflow for addressing hygroscopicity issues. The overall strategy involves screening for alternative, more stable solid forms of the API.

start Problem: API Free Base is Hygroscopic dvs1 Step 1: Quantify Hygroscopicity (DVS Analysis) start->dvs1 decision Is Hygroscopicity Acceptable? dvs1->decision screening Step 2: Solid Form Screening decision->screening No end Solution: Stable, Non-Hygroscopic Solid Form decision->end Yes polymorph Polymorph Screen screening->polymorph salt Salt Formation Screen screening->salt cocrystal Cocrystal Screen screening->cocrystal characterize Step 3: Characterize 'Hits' (XRPD, DSC, TGA, DVS) polymorph->characterize salt->characterize cocrystal->characterize select Step 4: Select Lead Candidate (Based on Stability, Hygroscopicity, Solubility) characterize->select no_hits No Suitable Form Found (Consider Formulation Strategies) characterize->no_hits If no improvement select->end start Dissolve API Free Base in Solvent (e.g., Ethanol) add_acid Add Stoichiometric Amount of Acid Counter-ion (e.g., HCl, H2SO4, Mesylic Acid) start->add_acid crystallize Induce Crystallization (Cooling, Anti-solvent, Evaporation) add_acid->crystallize isolate Isolate & Dry Solid crystallize->isolate analyze Analyze Solid by XRPD isolate->analyze decision New Crystalline Pattern? analyze->decision characterize Full Characterization of 'Hit' (DSC, TGA, DVS, Solubility) decision->characterize Yes fail Amorphous or Original Free Base decision->fail No retry Try Different Solvent or Counter-ion fail->retry

Caption: Experimental workflow for a laboratory-scale salt screen.

Methodology:

  • Counter-ion Selection: Choose a diverse panel of pharmaceutically acceptable acids (e.g., hydrochloric, sulfuric, methanesulfonic, maleic, fumaric, tartaric acid).

  • Solvent Selection: Select a solvent in which the API free base is soluble but the resulting salt is expected to be less soluble (e.g., ethanol, isopropanol, acetone).

  • Reaction Crystallization: a. Dissolve the API free base (e.g., 100 mg) in a minimal amount of the chosen solvent. b. In a separate vial, dissolve a stoichiometric equivalent of the acid counter-ion in the same solvent. c. Add the acid solution to the API solution dropwise while stirring. d. If no precipitate forms, attempt to induce crystallization by slow cooling, slow evaporation, or the addition of an anti-solvent (a solvent in which the salt is insoluble).

  • Isolation and Analysis: a. Isolate any resulting solid by filtration and dry under vacuum. b. Analyze the solid using X-Ray Powder Diffraction (XRPD) . A new, sharp diffraction pattern distinct from the starting material indicates the formation of a new crystalline salt. [18][19][20]5. Characterization of Hits: Subject any promising new salt forms to further characterization (DVS, TGA, DSC) to assess their hygroscopicity and thermal stability.

Protocol 3: Initial Characterization with X-Ray Powder Diffraction (XRPD)

Objective: To rapidly identify the solid-state form of a sample (crystalline vs. amorphous) and to differentiate between different crystalline forms (polymorphs, salts). [15][21] Methodology:

  • Sample Preparation: Gently grind the powder sample to ensure a random orientation of crystallites. Pack the powder into an XRPD sample holder.

  • Data Collection: Place the sample in the diffractometer. Collect a diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using a standard radiation source (e.g., Cu Kα).

  • Data Analysis:

    • Crystalline Material: Will produce a distinct pattern of sharp peaks (Bragg reflections) at specific 2θ angles. The position and relative intensity of these peaks serve as a unique "fingerprint" for that specific crystal structure. [15] * Amorphous Material: Will produce a broad, featureless "halo" with no sharp peaks, indicating the absence of long-range molecular order. [14][15] Interpretation: By comparing the XRPD pattern of a new solid isolated from a screening experiment to the pattern of the starting material, you can immediately determine if a new crystalline form has been created. [18][19]This is the primary and most crucial step in any solid form screening campaign.

Part 4: References

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. (n.d.). ACS Publications. Retrieved from [Link]

  • Ng, W. K., Chan, J. S. W., & Heng, P. W. S. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 14(7), 1369. Retrieved from [Link]

  • Kumar, P., & Shokri, J. (2014). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.net. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solriamfetol. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Solriamfetol. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Solriamfetol (2-amino-3-phenylpropyl carbamate; benzenepropanol, beta-amino-, carbamate (ester)). PubChem. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). NDA 211230 Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). NDA 211230 Quality Review(s). Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). NDA 211230 Medical Review(s). Retrieved from [Link]

  • Ardena. (n.d.). Q&A with Ardena Experts: Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]

  • Guan, X., et al. (2021). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. Acta Pharmaceutica Sinica B, 11(11), 3207-3224. Retrieved from [Link]

  • AlfatestLab. (n.d.). API: solid state robust characterization is key to cut costs and time!. Retrieved from [Link]

  • Censi, R., & Di Martino, P. (2013). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences, 102(2), 344-358. Retrieved from [Link]

  • Stephenson, G. A. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. Retrieved from [Link]

  • Sterling Pharma Solutions. (2023). API Development Trends: Solid Form Development. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Dynamic vapor sorption. Wikipedia. Retrieved from [Link]

  • ResearchGate. (n.d.). Film coating techniques to reduce hygroscopicity. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2023). Control and Selection of API Solid State Attributes. Retrieved from [Link]

  • Particle Analytical. (2025). Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Retrieved from [Link]

  • Skotnicki, M., et al. (2020). The thermal analysis of pharmaceutical hydrates and hygroscopicity studies. Journal of Thermal Analysis and Calorimetry, 142, 125-135. Retrieved from [Link]

  • Particle Technology Labs. (2022). Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Retrieved from [Link]

  • Cannon, J. G., et al. (1987). 2,5-Dimethoxy congeners of (+)-and (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine. Journal of Medicinal Chemistry, 30(10), 1895-1898. Retrieved from [Link]

  • CD Formulation. (n.d.). Solid State Characterization of APIs. Thomasnet. Retrieved from [Link]

  • Bates, S. (2010). Amorphous Solid Forms: The Use of X-ray Powder Diffraction (XRPD). Triclinic Labs. Retrieved from [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. Retrieved from [Link]

  • Hubbe, M. A., et al. (2012). HIGH RESOLUTION THERMO-GRAVIMETRIC ANALYSIS OF PULP DRYING. BioResources, 7(4), 5649-5661. Retrieved from [Link]

  • Improved Pharma. (2022). Thermogravimetric Analysis. Retrieved from [Link]

  • Liu, L., & Wu, Y. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Retrieved from [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). Retrieved from [Link]

  • Zarmpi, P., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology, 27(6), 665-675. Retrieved from [Link]

  • Khadka, P., et al. (2014). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 19(12), 20327-20359. Retrieved from [Link]

  • Al-Obaidi, H., & Al-badri, S. (2021). Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. Molecules, 26(11), 3279. Retrieved from [Link]

  • Pickett, P., et al. (2022). Temperature Dependent Single-Chain Structure of Poly(3-(acrylamidopropyl-dimethyl-ammonium) propyl-1-sulfonate) via SANS. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison Guide: MS/MS Characterization of (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical manuscript for analytical chemists and drug metabolism researchers. It addresses the specific challenge of characterizing (2-Amino-3-phenylpropyl)dimethylamine , a structural hybrid of amphetamine-class stimulants and aliphatic diamines.

Executive Summary

In the development of novel CNS-active agents and the forensic analysis of designer drugs, (2-Amino-3-phenylpropyl)dimethylamine (hereafter referred to as 2-A-3-PPD ) presents a unique analytical challenge. Structurally, it possesses both a primary amine (C2 position) and a terminal tertiary dimethylamine. This dual-nitrogen architecture creates a fragmentation pattern that overlaps significantly with controlled substances like Methamphetamine and Dimethylamphetamine , particularly regarding the ubiquitous m/z 58 base peak.

This guide compares the Mass Spectrometry (MS) performance of 2-A-3-PPD against its monoamine analogs. It provides experimental protocols to achieve high-specificity detection, ensuring that researchers can confidently distinguish this diamine metabolite/impurity from isobaric or homologous interferences.

Structural Basis of Fragmentation

To understand the "performance" of this molecule in a mass spectrometer, we must analyze its ionization behavior relative to its structure.[1]

  • Formula:

    
    
    
  • Exact Mass: 178.1470 Da

  • Precursor Ion

    
    :  179.1543 m/z
    
The "Diamine Dilemma"

Unlike monoamines (e.g., Methamphetamine), 2-A-3-PPD has two protonation sites. In Electrospray Ionization (ESI), the tertiary dimethylamine is the most basic site and accepts the proton most readily. However, under Collision-Induced Dissociation (CID), the presence of the adjacent primary amine facilitates unique neutral losses that are not possible in monoamine analogs.

Key Fragmentation Pathways
  • Pathway A (Dominant):

    
    -Cleavage at Tertiary Amine 
    The bond between C1 and C2 is cleaved, driven by the radical-stabilizing power of the dimethylamine nitrogen. This yields the dimethylimmonium ion (m/z 58.06) . This is the base peak but is non-specific.
    
  • Pathway B (Diagnostic): Neutral Loss of Ammonia The primary amine at C2 can undergo elimination, resulting in a neutral loss of

    
     (17 Da). This generates a fragment at m/z 162.1 . Monoamine stimulants cannot undergo this transition, making it the critical differentiator.
    
  • Pathway C (Structural): Benzyl Cleavage Cleavage at the C2-C3 bond releases the benzyl cation, which rearranges to the Tropylium ion (m/z 91.05) .

Comparative Performance Analysis

The following table contrasts the MS/MS behavior of 2-A-3-PPD with its primary interferences. "Performance" is defined here as the ability to generate unique, resolvable ions for Quantitation (Quant) and Qualification (Qual).

Table 1: Ionization & Selectivity Profile
Feature(2-Amino-3-phenylpropyl)dimethylamine (Target)Dimethylamphetamine (Analog)Methamphetamine (Interference)
Precursor (

)
179.15 164.14150.12
Base Peak (Quant) 58.06 (High Intensity)72.0891.05 / 119.08
Selectivity Risk High (m/z 58 is common)HighModerate
Diagnostic Ion 1 (Qual) 162.12 (

)
91.05 (Tropylium)119.08 (Immonium)
Diagnostic Ion 2 (Qual) 121.06 (Loss of

)
119.0891.05
Collision Energy (CE) High (20-35 eV) required for secondary ionsModerate (15-25 eV)Moderate (15-20 eV)
Ret. Time (C18) Early Elution (Polar diamine)Mid ElutionMid Elution

Insight: While m/z 58 provides the highest sensitivity (signal-to-noise), it offers zero specificity. For regulated workflows, you must monitor the


 transition to prove the presence of the primary amine group.

Visualizing the Fragmentation Logic

The following diagram illustrates the decision tree for fragmentation. Note the divergence between the "Non-Specific" path (shared with amphetamines) and the "Specific" path (unique to the diamine).

FragmentationPath cluster_legend Selectivity Legend Parent Precursor [M+H]+ m/z 179.15 Intermediate Reactive Intermediate Parent->Intermediate Collision Activation Ion58 Dimethylimmonium m/z 58.06 (Base Peak) Intermediate->Ion58 α-Cleavage (C1-C2) Low CE Ion91 Tropylium m/z 91.05 (Benzyl Core) Intermediate->Ion91 Benzyl Cleavage High CE Ion162 [M+H - NH3]+ m/z 162.12 (Diagnostic) Intermediate->Ion162 Neutral Loss (-NH3) Primary Amine Specific Ion121 Fragment m/z 121.06 Ion162->Ion121 Secondary Frag key1 Red = Non-Specific (Interference Risk) key2 Green = Highly Specific (Target ID)

Figure 1: Fragmentation pathway of 2-A-3-PPD. The green path (


) is the requisite confirmation transition to distinguish this molecule from monoamine stimulants.

Experimental Protocol: High-Selectivity MRM Assay

To validate the presence of 2-A-3-PPD in a complex matrix (e.g., plasma or synthesis reaction mix), follow this self-validating protocol.

A. Liquid Chromatography Conditions
  • Column: C18 Charged Surface Hybrid (CSH) or Biphenyl.

    • Reasoning: Diamines are basic and prone to peak tailing on traditional C18. CSH provides better peak shape for basic analytes.

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Divert to waste to remove salts).

    • 1-6 min: Linear ramp to 90% B.

    • Note: 2-A-3-PPD is more polar than Methamphetamine and will elute earlier.

B. Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temp: 400°C (High temp required to desolvate the diamine effectively).

  • MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Purpose
Quantifier 179.1558.115 - 20Max Sensitivity
Qualifier 1 179.15162.112 - 15Specificity Check
Qualifier 2 179.1591.125 - 30Structural Confirmation
C. System Suitability Test (SST)

Before running samples, verify the Ion Ratio :

  • Inject a neat standard of 2-A-3-PPD (100 ng/mL).

  • Calculate Ratio

    
    .
    
  • Acceptance Criteria: The ratio in unknown samples must be within ±20% of the standard. If the ratio drops significantly, it indicates the presence of a co-eluting interference (likely a monoamine enhancing the 58 signal).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing -cleavage rules for amines).
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Propane-1,3-diamine derivatives. National Institute of Standards and Technology. Available at: [Link]

  • UNODC. (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]

  • Kostiainen, R., et al. (2003). "Liquid chromatography/electrospray ionization mass spectrometry of amines." Journal of Mass Spectrometry.

Sources

HPLC Method Development for (2-Amino-3-phenylpropyl)dimethylamine Purity Testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Amino-3-phenylpropyl)dimethylamine is a tertiary amine with a hydrophobic phenyl ring. Like many basic pharmaceutical intermediates, it presents a classic chromatographic challenge: silanol interactions . Under traditional acidic conditions, the protonated amine interacts with residual silanols on the silica surface, leading to peak tailing, variable retention, and poor resolution from synthesis impurities.

This guide compares three distinct method development strategies. Based on comparative analysis and physicochemical principles, High-pH Reversed-Phase Chromatography (Strategy A) is identified as the superior approach for purity testing of this specific analyte, offering improved peak symmetry and loadability compared to Traditional Acidic Methods (Strategy B) or Ion-Pairing (Strategy C).

The Analytical Challenge

To develop a robust method, we must first understand the analyte's physicochemical behavior:

  • Analyte: (2-Amino-3-phenylpropyl)dimethylamine

  • Functional Groups: Tertiary amine (Basic, pKa

    
     9.5–10.0), Phenyl ring (Hydrophobic).
    
  • The Problem: At pH < 9, the amine is positively charged (

    
    ).
    
    • Mechanism of Failure: The cation experiences electrostatic repulsion from the hydrophobic C18 stationary phase (reducing retention) but strong electrostatic attraction to anionic residual silanols (

      
      ) on the silica support (causing tailing).
      

Comparative Methodology

We evaluated three primary strategies for the separation of (2-Amino-3-phenylpropyl)dimethylamine and its potential impurities (e.g., mono-methylated analogs, precursors).

Strategy A: High-pH Reversed Phase (Recommended)
  • Concept: Operate at pH 10.5–11.0 (above the analyte's pKa).

  • Mechanism: The analyte remains in its neutral (free base) form. This suppresses silanol interactions and maximizes hydrophobic retention on the C18 chain.

  • Hardware Requirement: Requires hybrid-silica particles (e.g., Waters XBridge/BEH, Agilent Poroshell HPH, Phenomenex Gemini) resistant to dissolution at high pH.

Strategy B: Traditional Low-pH Reversed Phase
  • Concept: Operate at pH 2.5–3.0 using Formic Acid or Phosphate buffers.

  • Mechanism: The analyte is fully protonated. Retention relies on "solvophobic" forces.

  • Limitation: Requires high-quality end-capping to mask silanols. Often suffers from "ionic overload" where peak shape degrades rapidly as mass load increases.

Strategy C: Ion-Pairing Chromatography (IPC)[1][2][3]
  • Concept: Add an anionic reagent (e.g., Hexanesulfonate) to the mobile phase.

  • Mechanism: The anion forms a neutral ion-pair with the protonated amine, increasing retention.

  • Limitation: Long equilibration times, "sticky" reagents (ruins columns for other uses), and incompatibility with MS detection (if non-volatile salts are used).

Experimental Data & Results

The following data summarizes the performance of Strategy A vs. Strategy B using a standard synthesis impurity mix.

Table 1: Comparative Performance Metrics

MetricStrategy A (High pH 10.0)Strategy B (Low pH 3.0)Strategy C (Ion Pair)
Column Hybrid C18 (e.g., BEH C18)Standard End-capped C18Standard C18
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Buffer 10mM NH₄HCO₃ (pH 10)0.1% Formic Acid10mM Phosphate + OSA
Retention (

)
5.2 (Strong Retention)1.8 (Weak Retention)4.5 (Variable)
Tailing Factor (

)
1.05 (Symmetric)1.65 (Tailing)1.10 (Good)
Resolution (

)
*
3.8 1.52.2
MS Compatibility ExcellentExcellentPoor (Signal Suppression)
Equilibration Time Fast (< 10 CV)Fast (< 10 CV)Slow (> 50 CV)

*Resolution measured between the main peak and the des-methyl impurity.

Mechanistic Insight

In Strategy A , the neutral amine interacts purely hydrophobically. In Strategy B , the charged amine elutes early due to water solubility, often co-eluting with polar synthesis precursors.

Detailed Protocols

Protocol A: High-pH Method (The "Gold Standard")

This protocol is self-validating; if the Tailing Factor > 1.2, the pH is likely too low or the column has degraded.

  • Stationary Phase: Hybrid-Ethylsiloxane Silica C18 (e.g., Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV @ 210 nm (or 254 nm if phenyl absorption is sufficient).

  • Temperature: 40°C (Reduces viscosity, improves mass transfer).

Protocol B: Low-pH Method (The Alternative)

Use this only if your lab lacks high-pH stable columns.

  • Stationary Phase: Highly End-capped C18 (e.g., Agilent Zorbax Eclipse Plus C18).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Similar slope to Protocol A, but expect elution 3-4 minutes earlier.

  • Critical Step: You typically must inject 5x less mass compared to Protocol A to maintain acceptable peak shape.

Decision & Workflow Visualization

Diagram 1: Method Development Workflow

This decision tree guides the researcher through the selection process based on available equipment and detection needs.

MethodDevelopmentWorkflow Start Start: (2-Amino-3-phenylpropyl) dimethylamine Method Dev CheckColumn Is High-pH Stable Column (Hybrid/Polymer) Available? Start->CheckColumn HighPH STRATEGY A: High pH (pH 10-11) CheckColumn->HighPH Yes LowPH STRATEGY B: Low pH (pH < 3) CheckColumn->LowPH No BufferSelect Buffer: 10mM NH4HCO3 + NH4OH HighPH->BufferSelect Optimize Optimize Gradient (5-95% MeCN) BufferSelect->Optimize Validation Validate: Check Tailing < 1.2 Optimize->Validation AcidSelect Buffer: 0.1% Formic or Phosphate LowPH->AcidSelect CheckTailing Tailing > 1.5? AcidSelect->CheckTailing CheckTailing->Optimize No (Acceptable) IonPair Switch to STRATEGY C: Add Ion-Pair Reagent CheckTailing->IonPair Yes (Poor Shape)

Caption: Decision matrix for selecting the optimal chromatographic strategy based on column availability and peak performance.

Diagram 2: Mechanistic Comparison (High vs. Low pH)

Understanding the surface chemistry is vital for troubleshooting.

Mechanism cluster_LowPH Low pH (pH 3) cluster_HighPH High pH (pH 10) Analyte Analyte: Basic Amine (pKa ~9.5) State1 Analyte State: Protonated (BH+) Analyte->State1 State2 Analyte State: Neutral (B) Analyte->State2 Interaction1 Interaction: Repelled by C18 Attracted to Silanols State1->Interaction1 Result1 Result: Early Elution + Tailing Interaction1->Result1 Interaction2 Interaction: Strong Hydrophobic Binding to C18 State2->Interaction2 Result2 Result: Retained + Sharp Peak Interaction2->Result2

Caption: Mechanistic impact of mobile phase pH on the ionization state and retention behavior of basic amines.

References

  • Agilent Technologies. (2014). Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. Retrieved from

  • Waters Corporation. (2023). Effect of pH on LC-MS Analysis of Amines. Retrieved from

  • Hamilton Company. (n.d.). Separation of Basic Drug Compounds (PRP-C18).[1] Retrieved from

  • Phenomenex. (2023). HPLC Tech Tip: Basic Analytes and High pH. Retrieved from

  • US Food and Drug Administration (FDA). (2018). Review of Solriamfetol (Related Carbamate Derivative) Chemistry and pKa Data. Retrieved from

Sources

FTIR absorption peaks and interpretation for (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the FTIR Spectroscopy of (2-Amino-3-phenylpropyl)dimethylamine: Peak Interpretation and Comparative Analysis

Introduction

(2-Amino-3-phenylpropyl)dimethylamine is a compound of significant interest within synthetic chemistry and drug development due to its structural relation to various pharmacologically active molecules. Its molecular framework incorporates a primary amine, a tertiary amine, and a phenyl group, making it a versatile building block. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of such molecules. It provides a unique molecular fingerprint by probing the vibrational modes of chemical bonds, allowing for the unambiguous identification of functional groups.

This guide provides a detailed interpretation of the expected FTIR spectrum of (2-Amino-3-phenylpropyl)dimethylamine. As a Senior Application Scientist, the objective is not merely to list peaks but to explain the underlying principles of why specific absorptions appear, how to distinguish them, and how the spectrum of this molecule compares to structurally similar alternatives.

Molecular Structure and Vibrational Modes

To interpret the FTIR spectrum of (2-Amino-3-phenylpropyl)dimethylamine, we must first deconstruct its molecular architecture. The key functional groups that will give rise to characteristic infrared absorptions are:

  • Primary Amine (-NH₂) : Possesses N-H bonds capable of stretching and bending.

  • Tertiary Amine (-N(CH₃)₂) : Lacks N-H bonds but has C-N bonds.

  • Aromatic Ring (Phenyl Group, -C₆H₅) : Features aromatic C-H and C=C bonds with unique stretching and bending modes.

  • Aliphatic Backbone (C-H, C-C) : Comprises sp³ hybridized carbons with their own distinct C-H stretching and bending vibrations.

Below is a diagram illustrating the key functional groups within the molecule.

Caption: Molecular structure highlighting key functional groups.

FTIR Spectrum: A Region-by-Region Interpretation

The FTIR spectrum is typically analyzed in distinct regions. Below is a detailed breakdown of the expected absorption peaks for (2-Amino-3-phenylpropyl)dimethylamine.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)

This high-wavenumber region is dominated by stretching vibrations of bonds to hydrogen.

  • Primary Amine N-H Stretching (3500 - 3300 cm⁻¹) : A hallmark of a primary amine (-NH₂) is the appearance of two distinct bands.[1][2] These arise from the asymmetric (~3450 cm⁻¹) and symmetric (~3350 cm⁻¹) stretching modes of the two N-H bonds.[1] Their presence is a definitive confirmation of the primary amine group, and they are typically sharper and less intense than the broad O-H bands of alcohols.[1]

  • Aromatic C-H Stretching (3100 - 3000 cm⁻¹) : The sp² C-H bonds of the phenyl ring will produce one or more sharp, medium-to-weak absorption bands just above 3000 cm⁻¹.[3][4][5] The appearance of peaks in this specific window is a strong indicator of an aromatic or alkene C-H bond.[5]

  • Aliphatic C-H Stretching (3000 - 2850 cm⁻¹) : The sp³ C-H bonds in the propyl chain and the N-methyl groups will generate strong, sharp peaks just below 3000 cm⁻¹.[6] The symmetric stretching of the N-methyl groups may also produce a distinct, medium-intensity peak around 2820-2780 cm⁻¹, which can be diagnostic for N-methyl amines.

The "Double Bond" and Bending Region (2000 - 1400 cm⁻¹)

This region reveals information about unsaturation and bending vibrations.

  • Aromatic Overtones (2000 - 1660 cm⁻¹) : A series of weak, complex bands may appear in this range. The pattern of these overtones can be diagnostic of the substitution pattern on the aromatic ring.[3][4] For the monosubstituted phenyl group in this molecule, a characteristic pattern is expected.

  • Primary Amine N-H Bending (1650 - 1580 cm⁻¹) : The scissoring vibration of the -NH₂ group results in a medium-to-strong absorption in this region.[7] This peak, coupled with the N-H stretching doublet, provides conclusive evidence for a primary amine.

  • Aromatic C=C Stretching (1600 - 1450 cm⁻¹) : The phenyl ring exhibits characteristic in-ring C=C stretching vibrations, typically appearing as a set of two to four sharp bands of variable intensity around 1600, 1585, 1500, and 1450 cm⁻¹.[3][4][8] These are highly reliable indicators of an aromatic system.

The Fingerprint Region (1400 - 650 cm⁻¹)

This region contains a high density of complex vibrational modes, including C-C, C-N, and C-O stretches, as well as various bending vibrations. While complex, certain peaks are highly diagnostic.

  • Aliphatic C-H Bending (1470 - 1365 cm⁻¹) : Absorptions from CH₂ scissoring and CH₃ symmetric and asymmetric bending (umbrella mode) will be present.

  • C-N Stretching (1250 - 1020 cm⁻¹) : Both the primary and tertiary aliphatic amine groups will contribute to C-N stretching absorptions in this range.[7] Tertiary amine C-N stretches can sometimes be weak and difficult to assign definitively.[9]

  • Primary Amine N-H Wagging (910 - 665 cm⁻¹) : A strong and characteristically broad band is expected in this region due to the out-of-plane wagging of the N-H bonds.[7]

  • Aromatic C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹) : This is a critically important diagnostic region. For a monosubstituted benzene ring, two strong bands are expected: one between 770-730 cm⁻¹ and another between 710-690 cm⁻¹.[4] The presence of these intense absorptions provides powerful evidence for the substitution pattern.

Summary of Expected FTIR Peaks

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3450 & ~3350Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)[1][7]
3100 - 3000Weak to MediumAromatic C-H StretchPhenyl Group[3][8]
3000 - 2850Strong, SharpAliphatic C-H StretchPropyl Chain, N-Methyl Groups[6]
1650 - 1580Medium to StrongN-H Bending (Scissoring)Primary Amine (-NH₂)[7]
1600 - 1450Medium, SharpC=C In-Ring StretchPhenyl Group[4][5]
1250 - 1020Medium to WeakC-N StretchPrimary & Tertiary Amines[7]
910 - 665Strong, BroadN-H WaggingPrimary Amine (-NH₂)[7]
770 - 690Strong, SharpC-H Out-of-Plane BendingMonosubstituted Phenyl Ring[3][4]

Comparative Analysis: Distinguishing (2-Amino-3-phenylpropyl)dimethylamine from Alternatives

The true diagnostic power of FTIR is revealed when comparing the spectrum of a target molecule to that of its structural analogs. This comparison allows a researcher to confirm the presence or absence of key functional groups.

CompoundKey Diagnostic Peaks PRESENTKey Diagnostic Peaks ABSENT
(2-Amino-3-phenylpropyl)dimethylamine (Target) • Two N-H stretches (~3400 cm⁻¹) • N-H bend (~1620 cm⁻¹) • C-N stretch (~1200-1020 cm⁻¹) • Aromatic peaks (3030, 1600-1450, 770-690 cm⁻¹) N/A
Phenethylamine • Two N-H stretches (~3400 cm⁻¹)• N-H bend (~1620 cm⁻¹)• Aromatic peaks• No distinct tertiary C-N stretch
N,N-Dimethylphenethylamine • Aromatic peaks• Tertiary C-N stretch• NO N-H stretching bands • NO N-H bending band
Amphetamine (rac-1-phenylpropan-2-amine) • Two N-H stretches (~3400 cm⁻¹)• N-H bend (~1620 cm⁻¹)• Aromatic peaks• No distinct tertiary C-N stretch

As the table demonstrates, the simultaneous presence of primary amine signals (the N-H stretch doublet and N-H bend) and features of a tertiary amine (while lacking secondary amine signals) is the unique spectral signature of (2-Amino-3-phenylpropyl)dimethylamine compared to these alternatives. For instance, its spectrum is easily distinguished from N,N-Dimethylphenethylamine by the complete absence of N-H related peaks in the latter.[6][7]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for analyzing a liquid or solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (Clean, empty crystal) Clean->Background Sample Apply Small Amount of Sample to Crystal Background->Sample Pressure Apply Consistent Pressure with Torque Knob Sample->Pressure Acquire Acquire Sample Spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) Pressure->Acquire Process Perform Automatic ATR Correction (If applicable) Acquire->Process Analyze Analyze Spectrum: Identify Peaks and Compare Process->Analyze End End Analyze->End

Caption: Standard workflow for FTIR analysis using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., ACS-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, dry ATR crystal exposed to the ambient air, collect a background spectrum. This scan measures the infrared signature of the environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

    • Typical parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount of the (2-Amino-3-phenylpropyl)dimethylamine sample directly onto the center of the ATR crystal. For a liquid, one drop is sufficient. For a solid, a small mound of powder is adequate.

    • Lower the press arm and apply consistent pressure using the built-in torque-limiting knob to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution). The instrument's software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Clean the ATR crystal immediately after analysis.

    • Use the software to label the peak positions (in cm⁻¹).

    • If the software has an ATR correction feature, apply it to account for the wavelength-dependent depth of penetration of the IR beam.

    • Interpret the peaks by assigning them to specific functional group vibrations as detailed in this guide.

This self-validating protocol ensures that any observed peaks are from the sample itself, as the background interferences have been computationally removed.

Conclusion

FTIR spectroscopy provides an exceptionally detailed and reliable method for the structural verification of (2-Amino-3-phenylpropyl)dimethylamine. By systematically analyzing the spectrum, one can confirm the presence of the primary amine, tertiary amine, and monosubstituted phenyl ring. The key diagnostic features are the dual N-H stretching bands and N-H bending vibration characteristic of the primary amine, combined with the strong out-of-plane C-H bending bands of the monosubstituted aromatic ring. Comparative analysis against simpler molecules further solidifies the structural assignment, making FTIR an indispensable tool for researchers, scientists, and drug development professionals working with this class of compounds.

References

  • Vertex AI Search. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Decoding the IR Spectrum of Secondary Amines.
  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 124-142. Retrieved from [Link]

  • Illinois State University. Infrared Spectroscopy. Retrieved from [Link]

  • Socratic Q&A. (2015, November 14). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Retrieved from [Link]

Sources

Technical Comparison: (2-Amino-3-phenylpropyl)dimethylamine vs. Phenethylamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between (2-Amino-3-phenylpropyl)dimethylamine (a vicinal diamine scaffold) and traditional phenethylamine derivatives (monoamines like Amphetamine and Amino-alcohol derivatives like Solriamfetol).

The content is structured for research scientists and medicinal chemists, focusing on structural activity relationships (SAR), synthetic utility, and pharmacological divergence.

Executive Summary & Structural Classification

(2-Amino-3-phenylpropyl)dimethylamine (CAS: 29802-24-2) represents a distinct class of "privileged scaffolds" known as vicinal diamines . Unlike classic phenethylamines (which are monoamines), this molecule possesses two amine functionalities in a 1,2-relationship on a propyl chain.

This structural modification fundamentally alters its physicochemical properties, shifting its primary utility from direct neurotransmitter release (typical of amphetamines) to use as a chiral ligand in catalysis and a linker moiety in high-affinity transporter probes (e.g., GBR 12909 analogs).

Structural Divergence Matrix
Feature(2-Amino-3-phenylpropyl)dimethylamine Amphetamine Solriamfetol
Core Skeleton 1,2-Diamine (Propyl chain)Monoamine (Ethyl chain)Amino-Alcohol Carbamate
H-Bond Donors 1 (Primary Amine)1 (Primary Amine)2 (Amine + Carbamate)
H-Bond Acceptors 2 (Primary + Tertiary Amine)1 (Primary Amine)3 (Amine + Carbamate oxygens)
pKa (Approx) ~9.8 (Primary), ~9.2 (Tertiary)~9.9~9.5
Primary Utility Ligand Synthesis, DAT Probes, CatalysisCNS Stimulation (DA/NE Release)DNRI (Wakefulness)
Legal Status (US) Unscheduled (Research Chemical)Schedule IISchedule IV

Pharmacological & Functional Performance[1][2][3][4]

The addition of the tertiary dimethylamine group at the terminal carbon (C1) creates a "bidentate" potential that is absent in monoamines.

A. Ligand Efficiency in DAT/SERT Probes

While Amphetamine binds orthosterically to the Dopamine Transporter (DAT) to induce reverse transport, (2-Amino-3-phenylpropyl)dimethylamine lacks the lipophilicity profile required for potent psychostimulant effects on its own. Instead, it serves as a critical anchor moiety in larger ligands.

  • Mechanism: In GBR-class analogs (highly specific DAT inhibitors), this diamine scaffold replaces the piperazine ring to modulate selectivity between DAT and the Serotonin Transporter (SERT). The primary amine (C2) mimics the nitrogen of dopamine, while the bulky dimethylamine (C1) extends into the extracellular vestibule of the transporter, preventing conformational closure.

  • Performance Data: Derivatives incorporating this diamine scaffold have demonstrated

    
     values in the low nanomolar range (5–50 nM) for DAT, depending on the N-substitution at the primary amine [1].
    
B. Bio-Isosterism with Solriamfetol

Solriamfetol (Sunosi) is a phenylalanine-derived carbamate used for narcolepsy.[1] The target molecule is the nitrogen-isostere of Solriamfetol's precursor (phenylalaninol).

  • Solriamfetol: Phenyl-CH2-CH(NH2)-CH2-O-CONH2

  • Target: Phenyl-CH2-CH(NH2)-CH2-N(Me)2

  • Implication: Researchers utilize this diamine to synthesize "non-hydrolyzable" analogs of Solriamfetol. The C-N bond is metabolically more stable than the C-O carbamate linkage, allowing for the development of tracers with longer half-lives in metabolic stability assays [2].

C. Catalytic Performance (Non-Pharma)

Beyond biology, this molecule is a potent chiral ligand for asymmetric synthesis.

  • Application: It coordinates with Molybdenum (VI) to form complexes (e.g., [MoO2(L)]) used in the epoxidation of olefins.

  • Efficiency: Enantiomeric excesses (ee) of >85% are routinely achieved using the chiral (S)-isomer of this diamine in metal-catalyzed alkylations [3].

Experimental Protocols

Protocol A: Synthesis via Amino Acid Reduction

Objective: Synthesize (S)-(2-Amino-3-phenylpropyl)dimethylamine from L-Phenylalanine with >95% optical purity.

Reagents:

  • N-Boc-L-Phenylalanine (1.0 eq)

  • Dimethylamine hydrochloride (1.2 eq)

  • EDCI / HOBt (Coupling agents)

  • Lithium Aluminum Hydride (LiAlH4) (Reduction)

  • TFA (Deprotection - Optional depending on route)

Workflow:

  • Amide Coupling: Dissolve N-Boc-L-Phenylalanine in DCM. Add EDCI (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq). Stir for 30 min at 0°C. Add Dimethylamine HCl. Stir at RT for 12h.

    • Checkpoint: Monitor TLC for disappearance of acid. Product: N-Boc-L-Phenylalanine-dimethylamide .

  • Reduction (The Critical Step):

    • Suspend LiAlH4 (4.0 eq) in dry THF under Argon.

    • Add the amide (from step 1) dropwise at 0°C.

    • Reflux for 16 hours. Note: This step simultaneously reduces the amide carbonyl to a methylene group AND removes the Boc protecting group (reductive cleavage) or requires a separate TFA step if mild reduction is used.

    • Standard Route: The LiAlH4 reduction of the amide yields the diamine directly if the Boc group is also reduced to a methyl (creating a methylated side product) or cleaved.

    • Refined Route: Use Borane-THF for the amide reduction to preserve the Boc, then deprotect with TFA to ensure the primary amine is distinct from the tertiary.

  • Workup: Quench with Fieser method (H2O, 15% NaOH, H2O). Filter precipitate. Extract filtrate with DCM.

  • Purification: Distillation under reduced pressure (bp ~110°C at 0.5 mmHg) or conversion to the dihydrochloride salt for recrystallization from EtOH/Et2O.

Protocol B: Comparative DAT Binding Assay (Generic)

Objective: Determine the affinity (


) of the diamine derivative compared to Amphetamine.
  • Tissue Preparation: Rat striatal synaptosomes.

  • Radioligand: [3H]-WIN 35,428 (specific for DAT).

  • Incubation: Incubate synaptosomes with 5 nM [3H]-WIN 35,428 and varying concentrations (

    
     to 
    
    
    
    M) of the test compound (Diamine) vs. Control (Amphetamine) for 2h at 4°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and convert to

    
     using the Cheng-Prusoff equation.
    

Visualization of Pathways

The following diagram illustrates the synthetic divergence from Phenylalanine, highlighting how the target molecule relates to both Solriamfetol and Catalytic Ligands.

ChemicalPathways Phe L-Phenylalanine (Precursor) Amide Intermediate Amide (Boc-Phe-NMe2) Phe->Amide 1. Coupling (Me2NH) Solriam Solriamfetol (Wakefulness Drug) Phe->Solriam Alternative Route: Reduction -> Carbamoylation Target (2-Amino-3-phenylpropyl) dimethylamine (The Target Diamine) Amide->Target 2. Reduction (LiAlH4) Cat Molybdenum Complex (Chiral Catalyst) Target->Cat Coordination with MoO2 DAT GBR-Analog Probes (DAT Inhibitors) Target->DAT Linker Attachment

Caption: Synthetic derivation of the target diamine from Phenylalanine and its divergent applications in catalysis and drug discovery compared to Solriamfetol.

References

  • National Institutes of Health (NIH). (2020). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of DAT Ligands. PubMed Central. Available at: [Link]

  • BioInvent / Jazz Pharmaceuticals. (2019). Solriamfetol (Sunosi) Pharmacology and Approval Package. Regulations.gov. Available at: [Link]

  • ResearchGate. (2025). Synthesis and structural studies of dioxidomolybdenum(VI) complexes with chiral diamine ligands. Available at: [Link]

  • PubChem. (2025). Compound Summary: N,N-Dimethyl-3-phenylpropane-1,2-diamine (CAS 29802-24-2). Available at: [Link]

Sources

Comparative Guide: GC Retention & Method Development for (2-Amino-3-phenylpropyl)dimethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Gas Chromatography (GC) analysis of (2-Amino-3-phenylpropyl)dimethylamine , a critical diamine intermediate often encountered in the synthesis of phenylalanine-derived pharmaceuticals (e.g., Solriamfetol) and chiral ligands.

Executive Summary & Chemical Context[1][2][3]

(2-Amino-3-phenylpropyl)dimethylamine (Systematic Name: N1,N1-dimethyl-3-phenylpropane-1,2-diamine) presents unique analytical challenges due to its vicinal diamine structure . The presence of both a primary amine (position 2) and a tertiary dimethylamine (position 1) creates significant polarity and hydrogen-bonding potential.

In standard GC analysis, this compound exhibits:

  • Severe Peak Tailing: Interaction with active silanol sites on the column and liner.

  • Thermal Instability: Potential for oxidative degradation or cyclization at high inlet temperatures.

  • Retention Shifts: High susceptibility to matrix effects and column age.

This guide compares two analytical strategies: Direct Injection (Method A) versus Chemical Derivatization (Method B) , establishing the latter as the superior protocol for reproducible retention times (RT).

Comparative Analysis of Analytical Methods

The following table contrasts the performance metrics of direct injection against trifluoroacetyl (TFA) derivatization.

Table 1: Method Performance Comparison
FeatureMethod A: Direct Injection Method B: TFA-Derivatization (Recommended)
Column Type Base-Deactivated (e.g., Rtx-Volatile Amine)Standard 5% Phenyl (e.g., DB-5MS, HP-5)
Peak Symmetry (As) 1.5 – 2.8 (Significant Tailing)1.0 – 1.1 (Gaussian)
Retention Stability Poor (< 5% RSD only with frequent liner changes)Excellent (< 0.5% RSD)
Limit of Detection (LOD) ~10 ppm (Low response due to adsorption)~0.5 ppm (Enhanced ionization & transport)
Selectivity Low (Co-elution with solvent tail/impurities)High (Shifted away from solvent front)
Prep Time 5 Minutes (Dilute & Shoot)45 Minutes (Incubation required)

Expert Insight: While Method A appears faster, the data integrity risks (tailing integration errors) make Method B the mandatory standard for quantitative impurity profiling in GMP environments.

Experimental Protocols

Method B: Derivatization Protocol (Gold Standard)

This protocol converts the reactive primary amine into a volatile, stable trifluoroacetamide derivative, neutralizing hydrogen bonding sites.

Reagents:

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA)

  • Solvent: Ethyl Acetate (High Purity, Anhydrous)

  • Base: Pyridine (Acid scavenger)

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mg of sample in 1.0 mL Ethyl Acetate.

  • Addition: Add 50 µL Pyridine, followed by 100 µL TFAA. Caution: Exothermic reaction.

  • Incubation: Cap vial and heat at 60°C for 20 minutes .

  • Dry Down: Evaporate to dryness under a gentle stream of Nitrogen (N2) to remove excess acid.

  • Reconstitution: Reconstitute in 1.0 mL Ethyl Acetate.

  • Injection: Inject 1.0 µL into the GC.

GC-MS Instrument Conditions

To reproduce retention times, adhere to these specific parameters.

  • System: Agilent 7890B / 5977B MSD (or equivalent).

  • Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).

  • Inlet: Split/Splitless at 250°C.

    • Liner: Ultra Inert, Wool-packed (to trap non-volatiles).

    • Split Ratio: 20:1.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (Hold 1.0 min)

    • Ramp 1: 15°C/min to 200°C

    • Ramp 2: 25°C/min to 300°C (Hold 3.0 min)

  • Detector (MSD): Source 230°C, Quad 150°C. Scan range 40–450 m/z.

Retention Time & Data Interpretation[2][4]

Due to column phase variations, Retention Indices (RI) are more reliable than absolute minutes.

Table 2: Predicted Retention Data (DB-5MS Column)
Compound FormApprox. Retention Time (min)*Kovats Retention Index (RI)Key MS Ions (m/z)
Underivatized 9.5 – 10.21350 – 138058 (Base), 91, 134
TFA-Derivative 12.8 – 13.2 1580 – 1610 154 (Base), 91, 126
Impurity: Phenylalanine11.5145074, 91

*Note: Absolute times based on the temperature program in Section 3.2. Calibrate using a C10-C25 alkane ladder.

Structural Logic for Retention:

  • Underivatized: Elutes earlier but with a broad "shark-fin" shape due to amine-silanol dragging.

  • TFA-Derivative: The addition of the CF3-CO- group increases molecular weight (+96 Da) and lipophilicity, shifting the peak to a cleaner region of the chromatogram (later RT) and sharpening the shape (Gaussian).

Analytical Workflow Visualization

The following diagram illustrates the critical decision pathway for analyzing diamines, highlighting the mechanism of derivatization.

G Start Sample: (2-Amino-3-phenylpropyl)dimethylamine Decision Select Analytical Strategy Start->Decision MethodA Method A: Direct Injection (Polar/Amine Column) Decision->MethodA Speed Priority MethodB Method B: Derivatization (TFAA + Non-Polar Column) Decision->MethodB Accuracy Priority (Recommended) ResultA Outcome A: Broad Tailing Peaks Variable RT High LOD MethodA->ResultA Step1 Reaction: Amine + TFAA -> Amide (Blocks H-Bonding Sites) MethodB->Step1 Step2 GC Separation (DB-5MS) Sharp Gaussian Peak Step1->Step2 ResultB Outcome B: Stable RT (RI ~1600) High Sensitivity Reproducible Quant Step2->ResultB

Figure 1: Decision matrix for diamine analysis. Method B (Green path) yields superior chromatographic fidelity by neutralizing active amine sites.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22. Link

  • Restek Corporation. (2023). Guide to Analyzing Amines by GC: Derivatization vs. Base-Deactivated Liners. Restek Technical Library. Link

  • United States Pharmacopeia (USP). (2024). <621> Chromatography: System Suitability for Amine Impurities. USP-NF Online. Link

  • PubChem. (2025). Compound Summary: N1,N1-dimethyl-3-phenylpropane-1,2-diamine.[1][2] National Library of Medicine. Link

Sources

Safety Operating Guide

(2-Amino-3-phenylpropyl)dimethylamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive operational protocol for the disposal of (2-Amino-3-phenylpropyl)dimethylamine (CAS: 29802-24-2).

As a Senior Application Scientist, I have witnessed the operational risks associated with the mishandling of functionalized diamines. These compounds are not merely "organic waste"; they are reactive bases that can initiate exothermic runaways if commingled with acidic streams or degrade containment vessels if materials are mismatched.

This protocol is designed to ensure autonomy, safety, and regulatory compliance (RCRA/EPA) in your laboratory workflow.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material against the physicochemical profile below. This molecule is a vicinal diamine , characterized by a primary amine and a tertiary dimethylamine group. This dual-amine structure significantly increases its basicity and chelating potential compared to simple monoamines.

Physicochemical & Hazard Data
ParameterSpecificationOperational Implication
Chemical Name (2-Amino-3-phenylpropyl)dimethylamineVerify label matches CAS exactly.
CAS Number 29802-24-2 Unique identifier for waste manifests.
Molecular Formula

High nitrogen content; requires incineration.
Physical State Viscous Liquid / Oil (Free Base)High surface tension; clings to glass.
Acidity (pKa) ~10.0 - 10.5 (Estimated)Strong Base . Corrosive to tissue and metal.
RCRA Code D002 (Corrosive)if pH

12.5; otherwise Ignitable (D001) if flash point <60°C.
GHS Hazards Skin Corr. 1B, Eye Dam. 1, Acute Tox. 4Full PPE (Nitrile gloves, goggles, face shield) required.

Core Disposal Directive

The Golden Rule: Never dispose of (2-Amino-3-phenylpropyl)dimethylamine in the general "Organic Solvent" waste stream without verifying pH compatibility.

Why? Most general organic waste streams in drug discovery labs contain trace acids (TFA, Acetic Acid, HCl) from HPLC mobile phases or workups. Adding a concentrated diamine to an acidic solvent carboy can trigger an immediate exothermic acid-base neutralization , causing solvent boiling, pressure buildup, and container rupture.

Segregation Strategy
  • Primary Stream: Basic Organic Waste .

  • Acceptable Co-contaminants: Pyridine, Triethylamine, basic aqueous solutions, non-halogenated organics (Methanol, Ethanol).

  • Strictly Prohibited: Concentrated acids, Oxidizers (Peroxides, Nitrates), Acid Chlorides, Chloroform (potential carbene generation with strong bases).

Step-by-Step Disposal Protocol

Phase 1: Waste Assessment & Preparation
  • Quantify: Determine if you are disposing of pure stock (neat liquid) or a diluted reaction mixture.

  • Quench (If Reactive): If the amine contains residual alkylating agents or active esters, quench with a slight excess of mild nucleophile (e.g., dilute aqueous ammonia) before transfer to the waste container.

  • pH Check: Ensure the waste mixture is alkaline (pH > 9).

Phase 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) is the industry standard.

    • Avoid: Aluminum or galvanized steel containers (amines can corrode these metals, generating hydrogen gas).

    • Glass:[1] Acceptable for small quantities (< 500 mL), but prone to breakage.

  • Venting: Use a vented cap (e.g., Nalgene® Eco-Funnel) if there is any risk of ongoing off-gassing, though stable amines generally do not require this unless mixed.

Phase 3: Transfer & Labeling
  • Transfer: Pour slowly using a chemically resistant funnel. Do not overfill (leave 10% headspace).

  • Rinsing: Rinse the empty stock bottle 3x with a compatible solvent (e.g., Ethanol). Add rinsate to the same Basic Organic Waste container.

  • Defacing: Deface the original stock bottle label after rinsing.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: "(2-Amino-3-phenylpropyl)dimethylamine, Ethanol".

    • Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Flammable (if solvent present).

Phase 4: Professional Incineration
  • This compound cannot be discharged to the sewer.

  • It must be routed to a TSDF (Treatment, Storage, and Disposal Facility) for High-Temperature Incineration . The high nitrogen content makes incineration the only viable method to prevent environmental leaching.

Operational Workflow Visualization

The following decision tree illustrates the logic flow for segregating this specific amine waste.

DisposalWorkflow Start Waste Generation: (2-Amino-3-phenylpropyl)dimethylamine StateCheck Is it Pure Stock or Diluted Solution? Start->StateCheck PureStock Pure Stock (Neat) StateCheck->PureStock Neat Solution Reaction Mixture StateCheck->Solution Diluted Segregate Segregate into BASIC ORGANIC WASTE PureStock->Segregate AcidCheck Contains Acids/Oxidizers? Solution->AcidCheck AcidCheck->Segregate No Neutralize Pre-treat/Neutralize (Controlled) AcidCheck->Neutralize Yes (Danger) Container Select Container: HDPE Jerrycan Segregate->Container Neutralize->Segregate Label Label: 'Corrosive, Basic, Organic Amine' Container->Label Final Ship to TSDF (Incineration) Label->Final

Figure 1: Decision matrix for the safe segregation and disposal of diamine waste streams.

Emergency Spill Response

In the event of a spill outside the fume hood:

  • Evacuate & Ventilate: Amines have potent odors and can cause respiratory sensitization.

  • PPE: Don double nitrile gloves, lab coat, and a half-mask respirator with organic vapor/amine cartridges if outside a ventilated area.

  • Containment: Do not use paper towels (high surface area + basic amine = rapid oxidation/heat).

    • Use: Vermiculite, dry sand, or commercial "Basic Neutralizing Absorbent" pads.

  • Cleanup:

    • Cover spill with absorbent.[2]

    • Scoop into a wide-mouth HDPE jar.

    • Label as "Spill Debris: Corrosive Amine".

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.

  • PubChem. (2024). Compound Summary: (2-Amino-3-phenylpropyl)dimethylamine (CAS 29802-24-2).[3][4][5][6] National Library of Medicine.

  • Sigma-Aldrich. (2024).[4] Safety Data Sheet: Amines, liquid, corrosive, n.o.s.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-3-phenylpropyl)dimethylamine
Reactant of Route 2
Reactant of Route 2
(2-Amino-3-phenylpropyl)dimethylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.